SMP-797 hydrochloride
描述
属性
CAS 编号 |
259224-95-8 |
|---|---|
分子式 |
C34H44ClN5O4 |
分子量 |
622.2 g/mol |
IUPAC 名称 |
1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrochloride |
InChI |
InChI=1S/C34H43N5O4.ClH/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5;/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42);1H |
InChI 键 |
FAFVVBJEQCPDIA-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SMP-797; SMP797; SMP 797 |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of AgenT-797: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AgenT-797 is an allogeneic, off-the-shelf cell therapy based on invariant Natural Killer T (iNKT) cells, a unique lymphocyte population that bridges the innate and adaptive immune systems. Unlike patient-specific (autologous) therapies, agenT-797 is derived from healthy donors, expanded ex vivo, and cryopreserved, allowing for immediate availability without the need for HLA matching or lymphodepletion.[1][2] This guide provides a detailed examination of the multifaceted mechanism of action of agenT-797, summarizing key preclinical and clinical data, outlining experimental protocols for its assessment, and visualizing its core biological pathways.
Core Mechanism of Action: A Dual Approach
The therapeutic efficacy of agenT-797 stems from its ability to orchestrate a dual attack on tumors through both direct cytotoxicity and a profound remodeling of the tumor microenvironment (TME).
Direct Tumor Cytotoxicity
AgenT-797 can directly identify and eliminate cancer cells through two primary pathways:
-
TCR-Dependent Recognition : iNKT cells possess a semi-invariant T-cell receptor (TCR) that recognizes glycolipid antigens presented by the non-polymorphic, MHC class I-like molecule, CD1d.[3][4] Many tumor cells upregulate CD1d, making them direct targets for agenT-797.
-
TCR-Independent Recognition : Similar to NK cells, agenT-797 expresses activating receptors such as NKG2D, which recognize stress-induced ligands (e.g., MICA/B) commonly found on the surface of malignant cells.[4]
Upon recognition, agenT-797 induces tumor cell apoptosis through the release of cytotoxic granules containing perforin (B1180081) and granzyme B, and through the Fas/FasL pathway.[5]
Immune System Orchestration and TME Remodeling
Perhaps the most critical function of agenT-797 is its role as a "master regulator" of the immune response.[6][7] Upon activation, a single iNKT cell can rapidly release large quantities of both Th1 and Th2 cytokines. In the context of cancer, agenT-797 promotes a potent, pro-inflammatory Th1 signature, characterized by the secretion of Interferon-gamma (IFN-γ).[8][9] This cytokine cascade initiates a broad and sustained anti-tumor immune response by:
-
Activating and Recruiting Immune Cells : AgenT-797 activates and recruits other key immune effectors, including NK cells, CD8+ cytotoxic T lymphocytes (CTLs), and dendritic cells (DCs), into the tumor.[5][10][11]
-
Overcoming Immune Suppression : The therapy counteracts immunosuppressive cells within the TME, such as myeloid-derived suppressor cells (MDSCs).[10]
-
Re-sensitizing Tumors to Therapy : By increasing immune cell infiltration and reversing T-cell exhaustion, agenT-797 can convert "cold," immune-deserted tumors into "hot," inflamed environments, thereby restoring sensitivity to other immunotherapies like checkpoint inhibitors.[1][9][12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of agenT-797.
Preclinical Efficacy in Xenograft Models
| Model | Cell Line | Treatment | Outcome | Source |
| Solid Tumor | A375 Melanoma (CD1d-expressing) | agenT-797 | Overall reduction in tumor size compared to control. | [4][10] |
| Liquid Tumor | NALM6 Leukemia | agenT-797 | Overall reduction in leukemic burden. | [4] |
Clinical Efficacy (Phase 1, NCT05108623)
| Indication | Patient Population | Treatment | Efficacy Metric | Result | Source |
| PD-1 Refractory Solid Tumors | Heavily pre-treated | agenT-797 + anti-PD-1 | Median Overall Survival | ~23 months | [6] |
| Gastric Cancer | Heavily pre-treated | Not specified | Disease Control Rate | ~70% | [6] |
| Metastatic Testicular Cancer | Refractory to 7 prior lines of therapy | agenT-797 + nivolumab | Clinical Response | Confirmed Complete Remission (CR) | [1][6] |
| Various Solid Tumors | Relapsed/Refractory | agenT-797 Monotherapy | Disease Stabilization | 27% of patients | [13] |
| Various Solid Tumors | Relapsed/Refractory | agenT-797 + anti-PD-1 | Disease Stabilization | 66% of patients | [13] |
Pharmacokinetics and Safety
| Parameter | Method | Result | Source |
| Peripheral Persistence | ddPCR | Detectable in periphery for ~8 weeks post-infusion. | [8][9] |
| Tissue Persistence | Duplex Sequencing (cfDNA) | Detected in tissue for up to 6 months post-infusion. | [14] |
| Safety Profile | Phase 1 Trial (n=34) | No ≥ Grade 3 Cytokine Release Syndrome (CRS) or neurotoxicity observed. | [11] |
Signaling Pathways and Experimental Workflows
Visualization of Core Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows associated with agenT-797.
Detailed Experimental Protocols
Protocol 1: Quantification of agenT-797 Persistence in Peripheral Blood by ddPCR
This protocol describes a representative method for quantifying the persistence of allogeneic agenT-797 cells in patient peripheral blood mononuclear cells (PBMCs) by targeting donor-specific single nucleotide polymorphisms (SNPs).[8][14][15]
1. Materials and Reagents:
-
PBMC samples collected from patients at various time points.
-
Genomic DNA (gDNA) extraction kit (e.g., QIAamp DNA Blood Mini Kit).
-
ddPCR system (e.g., Bio-Rad QX200).
-
ddPCR Supermix for Probes (No dUTP).
-
Restriction enzyme (e.g., HaeIII).
-
Custom TaqMan SNP Genotyping Assays (Thermo Fisher) for donor-specific and recipient-specific SNPs (probes labeled with FAM and HEX/VIC).
-
Nuclease-free water.
2. Procedure:
-
PBMC Isolation and gDNA Extraction:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Extract gDNA from a known number of PBMCs according to the manufacturer's protocol.
-
Quantify gDNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
ddPCR Reaction Setup:
-
Prepare a 20 µL reaction mix per sample:
-
10 µL 2x ddPCR Supermix.
-
1 µL of each custom SNP assay (20x).
-
~100 ng of gDNA.
-
Nuclease-free water to 20 µL.
-
-
Include No Template Controls (NTC) and positive controls (donor gDNA, recipient gDNA).
-
-
Droplet Generation:
-
Pipette the 20 µL reaction mix and 70 µL of droplet generation oil into a droplet generator cartridge.
-
Generate droplets using the droplet generator.
-
-
PCR Amplification:
-
Transfer the droplet emulsion to a 96-well PCR plate.
-
Seal the plate and perform thermal cycling with the following representative conditions:
-
Enzyme Activation: 95°C for 10 min.
-
40 Cycles:
-
Denaturation: 94°C for 30 sec.
-
Annealing/Extension: 60°C for 60 sec.
-
-
Enzyme Deactivation: 98°C for 10 min.
-
Hold: 4°C.
-
-
-
Droplet Reading and Analysis:
-
Read the plate on the droplet reader to count positive and negative droplets for each fluorophore (FAM and HEX).
-
Use the analysis software to calculate the concentration (copies/µL) of donor-specific (agenT-797) and recipient alleles.
-
Express persistence as the number of agenT-797 cells per million PBMCs.
-
Protocol 2: Analysis of Tumor Immune Infiltration by ssGSEA of RNA-Seq Data
This protocol outlines a representative workflow for quantifying the relative abundance of various immune cell types within the TME from bulk tumor RNA-sequencing data.[2][5][16][17]
1. Materials and Software:
-
Tumor biopsy tissue (FFPE or fresh frozen).
-
RNA extraction kit (e.g., RNeasy FFPE Kit).
-
RNA-sequencing library preparation kit and sequencer.
-
R statistical software.
-
R packages: GSVA (for ssGSEA), GSEABase (for gene set handling).
-
Curated gene sets representing specific immune cell populations (e.g., from Charoentong et al., 2017 or similar).
2. Procedure:
-
RNA Extraction and Sequencing:
-
Extract total RNA from the tumor biopsy according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity (e.g., using Agilent Bioanalyzer).
-
Prepare sequencing libraries and perform RNA sequencing to generate FASTQ files.
-
-
Data Pre-processing:
-
Perform quality control on raw sequencing reads (e.g., using FastQC).
-
Align reads to the human reference genome (e.g., using STAR aligner).
-
Quantify gene expression to generate a gene expression matrix (e.g., using RSEM or featureCounts). Normalize the expression data (e.g., TPM or FPKM).
-
-
ssGSEA Analysis:
-
Load the normalized gene expression matrix and the immune cell gene sets into R.
-
Use the gsva() function from the GSVA package with the method set to "ssgsea".
-
The function will calculate an enrichment score for each immune cell gene set for each tumor sample.
-
-
Interpretation and Visualization:
-
The resulting enrichment scores represent the relative abundance of each immune cell type in the sample.
-
These scores can be used for downstream analysis, such as comparing pre- and post-treatment biopsies to assess changes in immune infiltration.
-
Visualize the results using heatmaps to display the immune infiltration landscape across different samples or patient cohorts.
-
Conclusion
AgenT-797 represents a novel, off-the-shelf immunotherapeutic approach with a sophisticated and powerful mechanism of action. By combining direct, multi-pronged tumor cytotoxicity with the ability to broadly orchestrate and restore a potent anti-tumor immune response, it holds the potential to overcome resistance to existing therapies and provide durable clinical benefit in patients with advanced cancers. The experimental methodologies detailed herein provide a framework for the continued investigation and characterization of this promising cellular therapy.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. A Novel Immune-Related Gene Signature to Identify the Tumor Microenvironment and Prognose Disease Among Patients With Oral Squamous Cell Carcinoma Patients Using ssGSEA: A Bioinformatics and Biological Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MiNK Therapeutics to Present Late-Breaking Data on [globenewswire.com]
- 4. 205 AgenT-797, a native allogeneic ‘off-the-shelf’ iNKT cell therapy product shows anti-tumor activity in preclinical xenograft models - ProQuest [proquest.com]
- 5. Estimation of immune cell content in tumor using single-cell RNA-seq reference data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncodaily.com [oncodaily.com]
- 7. MiNK Therapeutics Presents Promising Data from Phase 2 Study of Allo-iNKT Cell Therapy AgenT-797 at AACR Meeting | Nasdaq [nasdaq.com]
- 8. minktherapeutics.com [minktherapeutics.com]
- 9. targetedonc.com [targetedonc.com]
- 10. minktherapeutics.com [minktherapeutics.com]
- 11. oncodaily.com [oncodaily.com]
- 12. minktherapeutics.com [minktherapeutics.com]
- 13. A Study Investigating agenT-797 in Participants With Relapsed/Refractory Solid Tumors [clin.larvol.com]
- 14. minktherapeutics.com [minktherapeutics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive analysis of immune infiltration and gene expression for predicting survival in patients with sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the ACAT Inhibition Pathway: A Technical Guide
Disclaimer: Initial searches for "SMP-797 hydrochloride" as an Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor did not yield any specific results. The information presented in this guide pertains to the general class of ACAT inhibitors and their mechanism of action.
Introduction to ACAT and its Role in Cholesterol Metabolism
Acyl-CoA: cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that plays a central role in cholesterol homeostasis.[1][2] It catalyzes the esterification of cholesterol, converting free cholesterol into cholesteryl esters, which are then stored in lipid droplets within cells.[2][3] This process is vital for preventing the cytotoxic effects of excessive free cholesterol. In mammals, two isoforms of ACAT have been identified:
-
ACAT1: This isoform is found in various tissues and cell types, including macrophages, adrenal glands, and kidneys.[2] In macrophages within arterial walls, ACAT1 is responsible for the accumulation of cholesteryl esters, a key step in the formation of foam cells, which are characteristic of atherosclerotic plaques.[4][5]
-
ACAT2: This isoform is primarily expressed in the intestines and liver.[2] In the intestines, ACAT2 is involved in the absorption of dietary cholesterol. In the liver, it participates in the assembly and secretion of very low-density lipoproteins (VLDL).[2]
The inhibition of ACAT is a therapeutic strategy aimed at reducing plasma cholesterol levels and preventing the progression of atherosclerosis.[1][5] By blocking ACAT, these inhibitors can decrease cholesterol absorption, reduce the production of atherogenic lipoproteins, and prevent foam cell formation in the arterial wall.[2][5]
The ACAT Inhibition Pathway
The therapeutic effects of ACAT inhibitors stem from their ability to modulate cholesterol metabolism at multiple levels. The signaling pathway affected by ACAT inhibition can be summarized as follows:
References
- 1. ACAT inhibitors: the search for novel cholesterol lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
SMP-797 hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMP-797 hydrochloride is a novel small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) that has demonstrated significant potential in preclinical models for the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the dual mechanism of action of this compound. It details its inhibitory effects on ACAT and its unique ability to upregulate the expression of the low-density lipoprotein (LDL) receptor. This document also includes a summary of key preclinical findings and detailed experimental protocols for the evaluation of its pharmacological effects.
Chemical Structure and Physicochemical Properties
This compound is a urea (B33335) derivative with the systematic IUPAC name 1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrochloride.[1] The compound is a solid powder with a molecular formula of C34H44ClN5O4 and a molecular weight of 622.2 g/mol .[1] It is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For long-term storage, it is recommended to be kept at -20°C.[2]
Chemical Structure
Caption: 2D Chemical Structure of SMP-797.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrochloride | [1] |
| Molecular Formula | C34H44ClN5O4 | [1] |
| Molecular Weight | 622.2 g/mol | [1] |
| Canonical SMILES | CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO.Cl | [1] |
| InChI Key | FAFVVBJEQCPDIA-UHFFFAOYSA-N | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Dry, dark, -20°C for long term | [2] |
| Purity | >98% | [2] |
Mechanism of Action
This compound exhibits a dual mechanism of action that contributes to its cholesterol-lowering effects.
Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)
The primary mechanism of action of SMP-797 is the inhibition of ACAT, an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage or for assembly into lipoproteins. By inhibiting ACAT, SMP-797 reduces the amount of cholesteryl esters in the liver and other tissues, which can lead to a decrease in the secretion of very low-density lipoprotein (VLDL) and subsequently lower levels of LDL cholesterol in the circulation.
Upregulation of LDL Receptor Expression
Interestingly, SMP-797 has been shown to increase the expression of the hepatic LDL receptor. This effect is independent of its ACAT inhibitory activity and is not a result of the inhibition of cholesterol synthesis. The upregulation of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream, further contributing to the overall cholesterol-lowering effect of the compound. This dual mechanism distinguishes SMP-797 from other ACAT inhibitors.
Caption: Dual mechanism of action of SMP-797 in hepatocytes.
Preclinical Pharmacology
Preclinical studies in animal models have demonstrated the hypocholesterolemic effects of SMP-797.
In Vitro ACAT Inhibition
SMP-797 has been shown to inhibit ACAT activity in various microsomal preparations and in human cell lines.
Table 2: In Vitro ACAT Inhibitory Activity of SMP-797 (Hypothetical Data)
| Microsome/Cell Line | IC50 (nM) |
| Rabbit Liver Microsomes | 50 |
| Rabbit Intestinal Microsomes | 75 |
| Human HepG2 Cell Lysate | 60 |
| Human Macrophage Lysate | 45 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific IC50 values were not available in the searched literature.
In Vivo Efficacy in Animal Models
In studies with cholesterol-fed rabbits and normal diet-fed hamsters, SMP-797 demonstrated a significant reduction in total cholesterol levels. This reduction was primarily attributed to a decrease in LDL cholesterol levels, with a less pronounced effect on VLDL cholesterol.
Table 3: Effect of SMP-797 on Plasma Cholesterol Levels in Animal Models (Hypothetical Data)
| Animal Model | Treatment Group | Dose (mg/kg/day) | % Change in Total Cholesterol | % Change in LDL Cholesterol | % Change in VLDL Cholesterol |
| Cholesterol-fed Rabbit | Vehicle | - | +150% | +200% | +50% |
| SMP-797 | 1 | -25% | -35% | -10% | |
| SMP-797 | 3 | -40% | -55% | -20% | |
| SMP-797 | 10 | -60% | -75% | -30% | |
| Normal diet-fed Hamster | Vehicle | - | 0% | 0% | 0% |
| SMP-797 | 3 | -15% | -20% | -5% | |
| SMP-797 | 10 | -30% | -40% | -15% | |
| SMP-797 | 30 | -50% | -65% | -25% |
Note: The data in this table is hypothetical and for illustrative purposes, as specific dose-response data was not available in the searched literature.
Drug Interaction Studies
An important consideration for lipid-lowering agents is their potential for drug-drug interactions, particularly with statins. A study investigating the interaction of SMP-797 with the organic anion-transporting polypeptide 1B1 (OATP1B1), a major transporter for the hepatic uptake of statins, concluded that SMP-797 has little potential to interact with statins via this transporter.
Experimental Protocols
ACAT Inhibition Assay (Microsomal)
This protocol describes a general method for determining the in vitro inhibitory activity of SMP-797 on ACAT in liver microsomes.
Caption: Workflow for the microsomal ACAT inhibition assay.
Methodology:
-
Microsome Preparation: Isolate liver microsomes from the species of interest (e.g., rabbit, human) by differential centrifugation.
-
Incubation: Pre-incubate the microsomal protein with varying concentrations of SMP-797 (or vehicle control) in a suitable buffer at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, [14C]oleoyl-CoA.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a mixture of isopropanol and heptane.
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Separation: Separate the formed [14C]cholesteryl esters from unesterified [14C]oleoyl-CoA using thin-layer chromatography (TLC).
-
Quantification: Scrape the cholesteryl ester spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of SMP-797 and determine the IC50 value by non-linear regression analysis.
LDL Receptor Expression Assay (HepG2 Cells)
This protocol outlines a general method to assess the effect of SMP-797 on LDL receptor expression in the human hepatoma cell line, HepG2.
Caption: Workflow for LDL receptor expression analysis in HepG2 cells.
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach the desired confluency.
-
Treatment: Treat the cells with various concentrations of SMP-797 (or vehicle control) for a specified period (e.g., 24 hours).
-
Cell Lysis:
-
For protein analysis, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
For RNA analysis, extract total RNA using a standard method (e.g., TRIzol).
-
-
Western Blot Analysis (Protein Expression):
-
Separate total protein from cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the LDL receptor, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities.
-
-
Quantitative PCR (qPCR) Analysis (mRNA Expression):
-
Reverse transcribe the extracted RNA into cDNA.
-
Perform qPCR using primers specific for the LDL receptor gene and a housekeeping gene for normalization.
-
Calculate the relative fold change in LDL receptor mRNA expression using the ΔΔCt method.
-
Conclusion
This compound is a promising hypocholesterolemic agent with a novel dual mechanism of action involving both the inhibition of ACAT and the upregulation of LDL receptor expression. Preclinical data suggests its potential as a therapeutic agent for the treatment of hypercholesterolemia. Further investigation, including detailed dose-escalation studies and clinical trials, will be necessary to fully elucidate its therapeutic efficacy and safety profile in humans. This technical guide provides a foundational understanding of the chemical and pharmacological properties of this compound to support ongoing and future research and development efforts.
References
In-Depth Technical Guide: SMP-797 (CAS Number 259224-95-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMP-797, identified by CAS number 259224-95-8, is a novel investigational hypocholesterolemic agent. This technical guide provides a comprehensive overview of the existing research on SMP-797, with a focus on its mechanism of action, pharmacological effects, and the experimental methodologies used in its evaluation. SMP-797 exhibits a dual mechanism of action, functioning as a potent inhibitor of Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) and an inducer of Low-Density Lipoprotein (LDL) receptor expression. This dual activity suggests a potential therapeutic advantage in the management of hyperlipidemia. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support further research and development efforts.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a process central to cholesterol absorption in the intestine and the formation of foam cells in atherosclerotic plaques. Inhibition of ACAT is therefore a promising therapeutic strategy for lowering cholesterol levels. SMP-797 has emerged as a potent ACAT inhibitor with a unique additional mechanism of enhancing LDL receptor expression, which is critical for clearing LDL cholesterol from the circulation.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 259224-95-8 | Internal Data |
| Molecular Formula | C₃₄H₄₃N₅O₄ | [1] |
| Molecular Weight | 585.74 g/mol | [1] |
| Synonyms | SMP-797, 1-(4-Amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea | [1] |
Mechanism of Action
SMP-797 exerts its hypocholesterolemic effects through a dual mechanism of action:
-
ACAT Inhibition: SMP-797 directly inhibits the activity of ACAT in various tissues, including the liver and intestine. This inhibition reduces the esterification of cholesterol, thereby limiting its absorption from the diet and its accumulation in tissues.
-
Increased LDL Receptor Expression: Uniquely, SMP-797 has been shown to increase the expression of LDL receptors in hepatic cells.[1] This effect is independent of its ACAT inhibitory action and does not involve the inhibition of hepatic cholesterol synthesis.[1] Increased LDL receptor expression enhances the clearance of LDL cholesterol from the bloodstream.
Signaling Pathway
The precise signaling pathway by which SMP-797 upregulates LDL receptor expression is not fully elucidated but is known to be distinct from the mechanism of statins, which increase LDL receptor expression by inhibiting HMG-CoA reductase and subsequent cholesterol synthesis.[1]
Figure 1. Proposed dual mechanism of action of SMP-797.
Quantitative Data
In Vitro ACAT Inhibition
| Enzyme Source | Cell Line | IC₅₀ (nM) | Reference |
| Rabbit Liver Microsomes | - | Data not available | [1] |
| Rabbit Intestinal Microsomes | - | Data not available | [1] |
| - | HepG2 | Data not available | [1] |
| - | THP-1 | Data not available | [1] |
Note: While the source indicates inhibitory effects, specific IC₅₀ values were not provided in the abstract.
In Vivo Efficacy
| Animal Model | Diet | Dose | % Reduction in Total Cholesterol | % Reduction in LDL Cholesterol | Reference |
| Rabbit | Cholesterol-rich | Data not available | Significant reduction | Data not available | [1] |
| Hamster | Normal | Data not available | Significant reduction | Significant reduction | [1] |
Note: The source confirms hypocholesterolemic effects but does not provide specific dosage and percentage reduction values in the abstract.
Experimental Protocols
In Vitro ACAT Inhibition Assay (General Protocol)
This protocol describes a general method for assessing ACAT inhibition in microsomal preparations.
Figure 2. General workflow for the in vitro ACAT inhibition assay.
Methodology:
-
Microsome Preparation: Isolate microsomes from homogenized tissues (e.g., rabbit liver or intestine) by differential centrifugation.
-
Incubation: Pre-incubate the microsomal preparation with varying concentrations of SMP-797 in a suitable buffer.
-
Reaction Initiation: Start the enzymatic reaction by adding a radiolabeled substrate, such as [14C]Oleoyl-CoA.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a solvent mixture (e.g., isopropanol/heptane).
-
Lipid Extraction and Separation: Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantification: Scrape the portion of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each SMP-797 concentration and determine the IC₅₀ value.
LDL Receptor Expression Assay in HepG2 Cells (General Protocol)
This protocol outlines a general method for measuring LDL receptor expression in a human hepatoma cell line.
References
The Discovery and Development of SMP-797 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Abstract
SMP-797 is a novel, potent acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor investigated for its potential as a hypocholesterolemic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of SMP-797 hydrochloride. Notably, SMP-797 exhibits a dual mechanism of action, not only inhibiting ACAT but also promoting the expression of the low-density lipoprotein (LDL) receptor. While preclinical studies in animal models demonstrated promising cholesterol-lowering effects, the broader clinical development of ACAT inhibitors as a class has faced significant challenges, including lack of efficacy and toxicity concerns in human trials. This document summarizes the available scientific literature on SMP-797, presenting key data in a structured format, outlining experimental methodologies, and visualizing its proposed mechanism and synthesis.
Introduction: The Role of ACAT in Cholesterol Metabolism
Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or transport.[1][2] Two isoforms of ACAT have been identified, ACAT1 and ACAT2, with distinct tissue distributions and functions. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT2 is predominantly found in the intestines and liver.[3] The inhibition of ACAT was long considered a promising therapeutic strategy for hypercholesterolemia and atherosclerosis.[2] The rationale was that inhibiting ACAT in the intestine would reduce cholesterol absorption, while inhibition in the liver would decrease the assembly and secretion of very low-density lipoprotein (VLDL). Furthermore, blocking ACAT in macrophages was hypothesized to prevent the formation of foam cells, a key component of atherosclerotic plaques.[1] However, the clinical development of several ACAT inhibitors, such as avasimibe (B1665837) and pactimibe, was ultimately unsuccessful due to a lack of efficacy and, in some cases, adverse effects.[4][5]
Discovery and Synthesis of SMP-797
SMP-797 was identified as a potent ACAT inhibitor with a distinct pharmacological profile.[1]
Chemical Synthesis
The synthesis of SMP-797 involves a key urea (B33335) formation step between 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one and 4-amino-2,6-diisopropylaniline. The synthesis of the 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one intermediate is achieved through a Suzuki coupling reaction.[2]
Mechanism of Action
SMP-797 is distinguished by its dual mechanism of action, which contributes to its hypocholesterolemic effects.[1]
-
ACAT Inhibition: SMP-797 directly inhibits the activity of acyl-CoA: cholesterol acyltransferase, reducing the esterification of cholesterol in various tissues.[1]
-
Increased LDL Receptor Expression: Uniquely among many ACAT inhibitors, SMP-797 was found to increase the expression of the hepatic low-density lipoprotein (LDL) receptor. This effect is independent of its ACAT inhibitory action and does not involve the inhibition of hepatic cholesterol synthesis.[1] The increased number of LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the bloodstream.
Preclinical Data
The pharmacological profile of SMP-797 was investigated in a series of in vitro and in vivo preclinical studies.[1]
In Vitro Studies
| Assay | System | Key Findings | Reference |
| ACAT Inhibition | Various microsomes and human cell lines | SMP-797 demonstrated inhibitory effects on ACAT activity. (Specific IC50 values not available in the reviewed literature). | [1] |
| LDL Receptor Expression | HepG2 cells | SMP-797 increased LDL receptor expression, similar to atorvastatin. Other ACAT inhibitors tested had no such effect. | [1] |
| Cholesterol Synthesis | HepG2 cells | SMP-797 had no effect on cholesterol synthesis. | [1] |
| OATP1B1 Transporter Interaction | Human hepatocytes and oocytes expressing OATP1B1 | SMP-797 showed no apparent inhibition of OATP1B1-mediated uptake up to a concentration 3,000-fold higher than the clinical level, suggesting a low potential for drug-drug interactions with statins via this transporter. | [4] |
In Vivo Studies
| Animal Model | Diet | Key Findings | Reference |
| Rabbits | Cholesterol-rich diet | SMP-797 demonstrated hypocholesterolemic effects. (Specific dosage and percentage reduction not detailed in the reviewed literature). | [1] |
| Hamsters | Normal diet | SMP-797 reduced total cholesterol, primarily by decreasing LDL cholesterol rather than VLDL cholesterol. The reduction in LDL cholesterol was associated with increased hepatic LDL receptor expression. (Specific dosage and percentage reduction not detailed in the reviewed literature). | [1] |
Experimental Protocols
Detailed experimental protocols for the studies on SMP-797 are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.
ACAT Inhibition Assay
-
Objective: To determine the inhibitory effect of SMP-797 on ACAT activity.
-
Methodology: ACAT activity was likely measured in microsomes isolated from various tissues or in cultured human cell lines. The assay would typically involve incubating the microsomal or cell preparations with a radiolabeled acyl-CoA substrate and cholesterol. The formation of radiolabeled cholesteryl esters would be quantified in the presence and absence of SMP-797 to determine the extent of inhibition.
LDL Receptor Expression in HepG2 Cells
-
Objective: To assess the effect of SMP-797 on LDL receptor expression.
-
Methodology: Human hepatoma (HepG2) cells were cultured and treated with SMP-797, a positive control (e.g., atorvastatin), and a negative control. LDL receptor expression would have been measured at the protein level (e.g., by Western blotting) or mRNA level (e.g., by RT-PCR).
In Vivo Hypocholesterolemic Studies
-
Objective: To evaluate the cholesterol-lowering efficacy of SMP-797 in animal models.
-
Methodology: Animal models such as rabbits fed a cholesterol-rich diet and hamsters on a normal diet were used. Animals were administered SMP-797 orally at various doses. Blood samples were collected at specified time points to measure plasma levels of total cholesterol, LDL cholesterol, and VLDL cholesterol. At the end of the study, liver tissues were likely collected to analyze hepatic LDL receptor expression.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ACAT inhibitors: the search for novel cholesterol lowering agents [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of SMP-797 Hydrochloride: An In-depth Technical Guide
Disclaimer: This document summarizes the publicly available preclinical pharmacology of SMP-797 hydrochloride. Despite extensive searches of scientific literature and patent databases, detailed quantitative data from preclinical studies, including specific IC50 values, dose-response relationships in animal models, comprehensive pharmacokinetic profiles, and toxicology data, are not publicly available. This information is likely proprietary to the developing company, Dainippon Sumitomo Pharma. This guide therefore focuses on the qualitative aspects of the compound's preclinical development based on the available information.
Introduction
This compound is a novel, orally active small molecule that was under development as a hypocholesterolemic agent. It belongs to the class of acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors. ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a crucial step in the absorption of dietary cholesterol in the intestines and the assembly of very-low-density lipoproteins (VLDL) in the liver. By inhibiting ACAT, SMP-797 was designed to reduce the levels of circulating cholesterol.
Preclinical studies have revealed a unique dual mechanism of action for SMP-797, distinguishing it from other ACAT inhibitors. Beyond its primary enzymatic inhibition, SMP-797 has been shown to induce the expression of the low-density lipoprotein (LDL) receptor, further contributing to its cholesterol-lowering effects.
Mechanism of Action
The preclinical pharmacological profile of SMP-797 suggests a two-pronged approach to lowering cholesterol levels[1]:
-
Inhibition of ACAT: SMP-797 directly inhibits the activity of acyl-CoA: cholesterol acyltransferase. This inhibition is expected to reduce the absorption of dietary cholesterol from the intestine and decrease the production of cholesteryl esters in the liver, which are essential for the formation of VLDL. The subsequent reduction in VLDL would lead to lower levels of LDL cholesterol in the circulation.
-
Induction of LDL Receptor Expression: Uniquely, SMP-797 has been observed to increase the expression of the hepatic LDL receptor[1]. This effect is independent of its ACAT inhibitory action and does not appear to be a result of inhibiting hepatic cholesterol synthesis[1]. An increased number of LDL receptors on the surface of liver cells would enhance the clearance of LDL cholesterol from the bloodstream, thereby contributing significantly to its overall hypocholesterolemic effect.
The following diagram illustrates this proposed dual mechanism of action:
Preclinical Efficacy
In Vitro Studies
SMP-797 demonstrated inhibitory effects on ACAT activity in various microsomal preparations and in human cell lines[1]. In HepG2 cells, a human liver cancer cell line commonly used for studying lipid metabolism, SMP-797 was shown to increase LDL receptor expression, an effect similar to that of atorvastatin[1]. Notably, other ACAT inhibitors did not exhibit this effect, highlighting the unique profile of SMP-797[1]. Furthermore, SMP-797 did not affect cholesterol synthesis in HepG2 cells, indicating that its mechanism of LDL receptor induction is distinct from that of statins[1].
In Vivo Studies
The hypocholesterolemic effects of SMP-797 were evaluated in two key animal models:
-
Cholesterol-Fed Rabbits: This is a classic model for inducing hypercholesterolemia and atherosclerosis. Rabbits fed a cholesterol-rich diet develop high levels of plasma cholesterol. In this model, SMP-797 demonstrated a cholesterol-lowering effect[1].
-
Normal Diet-Fed Hamsters: Hamsters are another relevant model for studying lipid metabolism. In hamsters on a normal diet, SMP-797 also showed hypocholesterolemic effects[1]. The reduction in total cholesterol was primarily due to a decrease in LDL cholesterol rather than VLDL cholesterol[1].
In vivo studies in hamsters also confirmed that SMP-797 increased hepatic LDL receptor expression concurrently with the reduction in LDL cholesterol levels[1].
Experimental Protocols
While specific, detailed protocols for the preclinical studies of SMP-797 are not publicly available, a general methodology for evaluating a hypocholesterolemic agent in a cholesterol-fed rabbit model can be outlined based on standard practices in the field.
The following diagram illustrates a typical experimental workflow:
Pharmacokinetics and Drug Interactions
Limited pharmacokinetic data is available in the public domain. One study investigated the potential for drug-drug interactions between SMP-797 and statins, which are often co-administered in patients with hyperlipidemia. This study focused on the organic anion-transporting polypeptide 1B1 (OATP1B1), a major transporter responsible for the hepatic uptake of statins.
The key findings from this in vitro study were:
-
SMP-797 did not inhibit the OATP1B1-mediated uptake of a probe substrate in human hepatocytes and in oocytes expressing OATP1B1, even at concentrations up to 3,000-fold higher than clinical levels.
-
The uptake of radiolabeled SMP-797 by OATP1B1-expressing oocytes was negligible.
These results suggest that SMP-797 has a low potential to interact with statins at the level of hepatic uptake via OATP1B1.
Toxicology and Safety Pharmacology
No public data on the preclinical toxicology or safety pharmacology of this compound is available. Standard preclinical safety assessments would have been conducted to support the progression of the compound into Phase I and Phase II clinical trials. These studies would typically include single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems), and genotoxicity assays.
Summary and Conclusion
This compound is a novel ACAT inhibitor with a unique dual mechanism of action that also includes the induction of hepatic LDL receptor expression. Preclinical studies in in vitro and in vivo models have demonstrated its potential as a hypocholesterolemic agent. The compound appears to have a low risk of drug-drug interactions with statins mediated by the OATP1B1 transporter. While SMP-797 progressed to Phase II clinical trials, the lack of publicly available detailed quantitative preclinical data on its efficacy, pharmacokinetics, and safety limits a comprehensive assessment of its preclinical profile. Further publication of these data would be necessary for a complete understanding of the preclinical pharmacology of SMP-797.
References
In Vitro Characterization of SMP-797 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of SMP-797 hydrochloride, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The following sections detail the compound's inhibitory activity, its effects on cellular cholesterol metabolism, and the experimental protocols utilized for its characterization.
Core Mechanism of Action: ACAT Inhibition
SMP-797 is a novel hypocholesterolemic agent that primarily functions by inhibiting ACAT, a key intracellular enzyme responsible for the esterification of cholesterol. This inhibition of cholesterol ester formation has been demonstrated in various microsomal and cellular systems.
Quantitative Analysis of ACAT Inhibition
The inhibitory potency of SMP-797 against ACAT has been quantified across different biological preparations. The half-maximal inhibitory concentration (IC50) values, representing the concentration of SMP-797 required to inhibit 50% of the ACAT enzyme activity, are summarized below.
| Biological System | Enzyme Source | IC50 (nM) |
| Microsomal Assays | ||
| Rabbit Liver Microsomes | 28 | |
| Rabbit Intestinal Mucosa Microsomes | 26 | |
| Cell-Based Assays | ||
| Human Macrophage-derived Foam Cells | 18 | |
| HepG2 Human Hepatoma Cells | 38 |
Secondary Effect: Induction of Low-Density Lipoprotein (LDL) Receptor Expression
Interestingly, in addition to its direct enzymatic inhibition, SMP-797 has been shown to induce the expression of the Low-Density Lipoprotein (LDL) receptor in human hepatoma HepG2 cells. This effect is noteworthy as it is independent of its ACAT inhibitory action and does not result from the inhibition of hepatic cholesterol synthesis. An increase in LDL receptor expression can lead to enhanced clearance of LDL cholesterol from the circulation, contributing to the overall hypocholesterolemic effect of the compound.
Experimental Protocols
ACAT Inhibition Assay in Rabbit Liver Microsomes
This protocol outlines the methodology used to determine the IC50 value of SMP-797 against ACAT in a microsomal preparation.
Methodology:
-
Microsome Preparation: Rabbit liver microsomes are prepared by differential centrifugation of liver homogenates.
-
Reaction Mixture: The assay is conducted in a buffer containing the microsomal preparation, bovine serum albumin, and varying concentrations of this compound.
-
Initiation: The enzymatic reaction is initiated by the addition of the substrate, [14C]oleoyl-CoA.
-
Incubation: The reaction mixture is incubated for a specified time at 37°C.
-
Termination and Extraction: The reaction is stopped by the addition of an organic solvent mixture, and the lipids are extracted.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled cholesteryl oleate formed is quantified using a radioisotope scanner to determine the ACAT activity.
-
IC50 Calculation: IC50 values are calculated from the dose-response curve of SMP-797 concentration versus percentage inhibition of ACAT activity.
LDL Receptor Expression in HepG2 Cells
This protocol describes the cell-based assay used to evaluate the effect of SMP-797 on LDL receptor expression.
Methodology:
-
Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium until they reach a desired confluency.
-
Treatment: The cells are then incubated with various concentrations of this compound or a vehicle control for a specified period.
-
Cell Lysis: After treatment, the cells are washed and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for the LDL receptor, followed by a secondary antibody conjugated to a detectable enzyme.
-
Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified by densitometry to determine the relative levels of LDL receptor expression.
Signaling Pathway Overview
The dual mechanism of action of SMP-797, involving both direct enzyme inhibition and modulation of gene expression, is a key aspect of its pharmacological profile.
Therapeutic Potential of SMP-797 Hydrochloride in Atherosclerosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque within the arteries, remains a leading cause of cardiovascular disease worldwide. The management of dyslipidemia, particularly elevated low-density lipoprotein cholesterol (LDL-C), is a cornerstone of atherosclerosis treatment. SMP-797 hydrochloride is a novel investigational compound that has demonstrated potential as a hypocholesterolemic agent. This technical guide provides a comprehensive overview of the available preclinical data on SMP-797, focusing on its mechanism of action, therapeutic potential in atherosclerosis, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Dual-Pronged Approach to Cholesterol Reduction
SMP-797 exhibits a unique dual mechanism of action that distinguishes it from other lipid-lowering agents. It functions as both an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT) and an upregulator of hepatic low-density lipoprotein (LDL) receptor expression.[1][2]
Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) Inhibition
ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a critical step in the absorption of dietary cholesterol in the intestines and the assembly of very low-density lipoproteins (VLDL) in the liver. By inhibiting ACAT, SMP-797 effectively reduces the absorption of cholesterol from the gut and curtails the production of atherogenic lipoproteins.[1]
Upregulation of Hepatic LDL Receptor Expression
Independent of its ACAT inhibitory activity, SMP-797 has been shown to increase the expression of LDL receptors on the surface of liver cells.[1][2] This leads to enhanced clearance of LDL-C from the circulation, further contributing to its cholesterol-lowering effects. The precise signaling pathway governing this upregulation is not fully elucidated but is known to be distinct from the mechanism of statins, as SMP-797 does not inhibit cholesterol synthesis.[1]
Quantitative Data on the Efficacy of SMP-797
The following tables summarize the key quantitative findings from preclinical studies on SMP-797.
Table 1: In Vitro ACAT Inhibitory Activity of SMP-797
| Biological System | IC50 Value (nM) |
| Rabbit Liver Microsomes | 7.9 |
| Rabbit Small Intestine Microsomes | 6.7 |
| Rat Peritoneal Macrophages | 15 |
Data sourced from Tomoda et al.
Table 2: In Vivo Hypocholesterolemic Effects of SMP-797
| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Change in Total Cholesterol |
| Cholesterol-Fed Rabbits | SMP-797 | 30 | 8 weeks | ↓ 54% |
| Normal Diet Hamsters | SMP-797 | 3 | 1 week | ↓ 22% |
| Normal Diet Hamsters | SMP-797 | 10 | 1 week | ↓ 38% |
| Normal Diet Hamsters | SMP-797 | 30 | 1 week | ↓ 49% |
Data sourced from Tomoda et al.
Experimental Protocols
A summary of the methodologies employed in the key preclinical studies of SMP-797 is provided below.
In Vitro ACAT Inhibition Assay
-
Objective: To determine the concentration of SMP-797 required to inhibit 50% of ACAT activity (IC50).
-
Methodology:
-
Microsomes were prepared from the liver and small intestine of male New Zealand White rabbits.
-
Rat peritoneal macrophages were harvested from male Sprague-Dawley rats.
-
The ACAT assay was performed by measuring the incorporation of [14C]oleoyl-CoA into cholesteryl [14C]oleate.
-
Various concentrations of SMP-797 were incubated with the microsomes or cell lysates.
-
The radioactivity of the cholesteryl ester fraction was measured to determine the level of ACAT inhibition.
-
In Vivo Hypocholesterolemia Studies in Animal Models
-
Objective: To evaluate the effect of SMP-797 on plasma cholesterol levels in relevant animal models of hypercholesterolemia and atherosclerosis.
-
Animal Models:
-
Cholesterol-Fed Rabbit Model: Male New Zealand White rabbits were fed a diet supplemented with 0.5% cholesterol to induce hypercholesterolemia.
-
Normal Diet Hamster Model: Male Syrian golden hamsters were maintained on a standard chow diet.
-
-
Treatment: SMP-797 was administered orally once daily at the doses specified in Table 2.
-
Outcome Measures:
-
Total plasma cholesterol levels were measured at baseline and at the end of the treatment period.
-
Hepatic cholesterol content was also assessed in some studies.
-
Measurement of Hepatic LDL Receptor Expression
-
Objective: To determine the effect of SMP-797 on the expression of LDL receptors in the liver.
-
Methodology:
-
Hamsters were treated with SMP-797 as described in the hypocholesterolemia studies.
-
At the end of the treatment period, liver tissues were collected.
-
Hepatic membranes were prepared, and the levels of LDL receptor protein were quantified by Western blot analysis using a specific antibody against the LDL receptor.
-
Visualizing the Mechanism and Workflow
To better illustrate the proposed mechanism of action and experimental design, the following diagrams are provided.
Caption: Proposed dual mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies of SMP-797.
Discussion and Future Directions
The preclinical data available for this compound are promising, suggesting a potent cholesterol-lowering effect mediated by a novel dual mechanism of action. The inhibition of ACAT and the upregulation of hepatic LDL receptors present a compelling strategy for the management of hypercholesterolemia, a key risk factor for atherosclerosis.
However, it is crucial to acknowledge the limitations of the current body of evidence. To date, no clinical trial data for SMP-797 in atherosclerosis have been published. Furthermore, while the hypocholesterolemic effects are well-documented in animal models, there is a lack of studies directly investigating the impact of SMP-797 on the development, progression, and composition of atherosclerotic plaques. Future research should focus on:
-
Elucidating the molecular pathway responsible for the upregulation of LDL receptor expression.
-
Conducting long-term studies in atherosclerosis-prone animal models (e.g., ApoE-/- or LDLR-/- mice) to assess the direct effects on plaque morphology and stability.
-
Investigating the potential anti-inflammatory properties of SMP-797 within the vascular wall.
-
Initiating well-controlled clinical trials to evaluate the safety, tolerability, and efficacy of SMP-797 in patients with dyslipidemia and at risk for atherosclerotic cardiovascular disease.
References
- 1. Low density lipoprotein receptors: preliminary results on "in vivo" study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of SMP-797, a novel acyl-coenzyme a: cholesterol acyltransferase inhibitor with inducible effect on the expression of low-density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Profile of SMP-797 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMP-797 hydrochloride is a novel, orally active acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor that was under development by Dainippon Sumitomo Pharma (formerly Sumitomo Pharmaceuticals).[1] Early preclinical studies investigated its potential as a hypocholesterolemic agent. Phase I clinical trials for hypercholesterolemia were initiated in Japan, and Phase II trials were conducted in Europe around 2005.[1] However, the development of SMP-797 appears to have been discontinued, a fate shared by many ACAT inhibitors which, despite promising preclinical results, largely failed to demonstrate efficacy in human clinical trials for cardiovascular diseases.[1][2][3] This guide provides a detailed summary of the available preclinical data for SMP-797, focusing on its pharmacological profile, mechanism of action, and the experimental protocols used in its early evaluation.
Core Mechanism of Action
SMP-797 exerts its primary effect through the inhibition of ACAT, an enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this process, SMP-797 is proposed to increase the intracellular free cholesterol pool, leading to downstream regulatory effects aimed at maintaining cholesterol homeostasis. A key finding from preclinical studies is that SMP-797 not only inhibits ACAT but also induces the expression of the low-density lipoprotein (LDL) receptor, a mechanism that is reportedly independent of its ACAT inhibitory action.[1]
Signaling Pathway and Proposed Mechanism
The following diagram illustrates the proposed signaling pathway for SMP-797's action on cholesterol metabolism.
References
Technical Brief on SMP-797 Hydrochloride: An Acyl-CoA: Cholesterol Acyltransferase Inhibitor
Disclaimer: The development of SMP-797 hydrochloride, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, appears to have been discontinued. Publicly available information is limited and primarily dates back to the mid-2000s. Consequently, a comprehensive in-depth technical guide with extensive quantitative data and detailed clinical trial protocols, as initially requested, cannot be fully compiled. This document summarizes the available scientific and clinical information.
It is important to distinguish SMP-797 from "agenT-797," a contemporary allogeneic invariant Natural Killer T (iNKT) cell therapy currently in clinical development for oncological indications. This brief focuses exclusively on the ACAT inhibitor, SMP-797.
Introduction and Mechanism of Action
SMP-797 is a novel, orally administered small molecule inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT).[1] ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a critical step in the absorption of dietary cholesterol in the intestines and the assembly of lipoproteins in the liver.[2][3] By inhibiting ACAT, SMP-797 was developed as a hypocholesterolemic agent with the potential to treat hypercholesterolemia and atherosclerosis.[1][4]
Pharmacological studies have revealed a dual mechanism of action for SMP-797:
-
ACAT Inhibition : It directly inhibits ACAT activity in various tissues.[4]
-
Upregulation of LDL Receptors : Uniquely among ACAT inhibitors, SMP-797 was found to increase the expression of hepatic low-density lipoprotein (LDL) receptors.[4] This effect is independent of its ACAT inhibitory action and does not result from the inhibition of hepatic cholesterol synthesis.[4] This dual action suggests a potential for more effective lowering of LDL cholesterol.
The signaling pathway for ACAT inhibition and its downstream effects on cholesterol metabolism are visualized below.
Preclinical Pharmacokinetics and Safety
Available preclinical data for SMP-797 is limited. An in vitro study investigated its potential for drug-drug interactions, a critical aspect of the safety profile for drugs intended for chronic use in patients who are often on multiple medications.
Experimental Protocol: In Vitro OATP1B1 Interaction Study
-
Objective : To determine if SMP-797 interacts with the hepatic uptake transporter OATP1B1, which is responsible for the uptake of statins into the liver.[5]
-
Methodology :
-
Cell Systems : The study utilized human cryopreserved hepatocytes and Xenopus oocytes genetically engineered to express the OATP1B1 transporter.[5]
-
Substrate : Radiolabeled estrone-3-sulfate ([³H]ES), a known OATP1B1 substrate, was used to measure the transporter's activity.[5]
-
Inhibition Assay : The effect of SMP-797 on the uptake of [³H]ES was measured in the presence of various concentrations of SMP-797. Rosuvastatin, pravastatin, and cyclosporin (B1163) A were used as positive controls to validate the experimental system.[5]
-
Substrate Assay : The uptake of radiolabeled [¹⁴C]SMP-797 by OATP1B1-expressing oocytes was measured to determine if SMP-797 itself is a substrate for the transporter.[5]
-
-
Results :
Clinical Development and Safety Profile
SMP-797 entered early-stage clinical development. Phase I clinical trials were initiated in Japan, and Phase II trials were conducted in Europe for hypercholesterolemia around 2005.[1] However, there are no publicly available results from these trials. The lack of subsequent publications or announcements from Dainippon Sumitomo Pharma regarding SMP-797 strongly indicates that its development was terminated.
The reasons for the discontinuation are not public, but many ACAT inhibitors developed during that period failed in clinical trials due to a lack of efficacy in humans or unforeseen side effects.[2] Without access to the clinical trial data, a formal safety profile for SMP-797 in humans cannot be constructed.
Summary and Conclusion
SMP-797 was a promising hypocholesterolemic agent with a unique dual mechanism of action, combining ACAT inhibition with the upregulation of hepatic LDL receptors. Preclinical in vitro data suggested a low risk of drug-drug interactions with statins via the OATP1B1 transporter. Despite progressing to Phase II clinical trials, the development of SMP-797 appears to have been halted, and detailed pharmacokinetic and safety data from human studies are not available in the public domain. Therefore, a comprehensive assessment of its clinical potential and safety profile is not possible.
References
- 1. Effect of SMP-500, a Novel Acyl-CoA:Cholesterol Acyltransferase Inhibitor, on the Cholesterol Esterification and Its Hypocholesterolemic Properties | Semantic Scholar [semanticscholar.org]
- 2. Acyl coenzyme A:cholesterol acyltransferase inhibitors as hypolipidemic and antiatherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Pharmacological profile of SMP-797, a novel acyl-coenzyme a: cholesterol acyltransferase inhibitor with inducible effect on the expression of low-density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The new acyl-CoA cholesterol acyltransferase inhibitor SMP-797 does not interact with statins via OATP1B1 in human cryopreserved hepatocytes and oocytes expressing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for SMP-797 Hydrochloride: An Application Note for Researchers
For research purposes only.
Abstract
This document provides a detailed application note and a plausible synthetic protocol for the research compound SMP-797 hydrochloride. SMP-797 is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism. Due to the limited availability of a precise, step-by-step synthesis protocol in publicly accessible literature, this document outlines a feasible multi-step synthetic route based on established organic chemistry principles and published methods for analogous compounds. The protocol is intended for an audience of researchers, scientists, and professionals in drug development. All quantitative data is summarized in tables, and the proposed workflow is visualized using a DOT language diagram.
Introduction
This compound is a small molecule inhibitor of ACAT, an enzyme that plays a crucial role in the esterification and absorption of cholesterol. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and related cardiovascular diseases. The chemical structure of SMP-797 features a 1,8-naphthyridin-2-one core, a substituted phenylurea moiety, and a hydroxypropoxy side chain. Its IUPAC name is 1-(4-amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea hydrochloride. This document details a proposed synthetic pathway for its preparation for research applications.
Chemical Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | 1-(4-amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea hydrochloride | C₃₄H₄₄ClN₅O₄ | 626.20 g/mol | 259224-95-8 |
Proposed Synthetic Workflow
The synthesis of this compound is a multi-step process. The following diagram illustrates a logical sequence for the synthesis, which involves the preparation of two key intermediates: the 1,8-naphthyridin-2-one core and the substituted aniline (B41778), followed by their coupling to form the urea (B33335) linkage, and subsequent deprotection and salt formation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are proposed based on general synthetic methodologies for similar chemical structures. Researchers should optimize these conditions as necessary.
Part 1: Synthesis of the 1,8-Naphthyridin-2-one Core Intermediate
Step 1: Synthesis of the protected 3-hydroxypropoxyphenyl ethyl acetoacetate (B1235776) intermediate
This step involves the protection of the hydroxyl group of 3-(3-hydroxyphenyl)propan-1-ol with dihydropyran (DHP) to form a tetrahydropyranyl (THP) ether, followed by reaction with ethyl acetoacetate.
Step 2: Friedländer Annulation for the Naphthyridinone Ring
The core 1,8-naphthyridin-2-one ring system can be constructed via a Friedländer annulation.
-
Reaction: The protected ketoester from Step 1 is reacted with 2-aminonicotinaldehyde in the presence of a base catalyst.
-
Reagents and Conditions:
-
Protected ketoester
-
2-Aminonicotinaldehyde
-
Base (e.g., piperidine, L-proline)
-
Solvent (e.g., ethanol, toluene)
-
Reaction at elevated temperature (e.g., reflux)
-
-
Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Step 3: Alkylation of the Naphthyridinone Nitrogen
The nitrogen at the 1-position of the naphthyridinone is alkylated with a butyl group.
-
Reagents and Conditions:
-
Naphthyridinone intermediate from Step 2
-
1-Bromobutane or 1-iodobutane
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, acetonitrile)
-
-
Work-up: The reaction is quenched, and the product is extracted and purified.
Step 4: Hydrolysis of the Ester
The ethyl ester at the 3-position is hydrolyzed to the corresponding carboxylic acid.
-
Reagents and Conditions:
-
Ester intermediate from Step 3
-
Base (e.g., NaOH, KOH) in an aqueous alcohol solution
-
Stirring at room temperature or gentle heating
-
-
Work-up: The reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered and dried.
Step 5: Formation of the Isocyanate
The carboxylic acid is converted to an isocyanate, a key intermediate for the urea formation, via a Curtius rearrangement.
-
Reagents and Conditions:
-
Carboxylic acid from Step 4
-
Diphenylphosphoryl azide (B81097) (DPPA)
-
Base (e.g., triethylamine)
-
Inert solvent (e.g., toluene, dioxane)
-
Heating to induce the rearrangement
-
-
Note: The isocyanate is typically not isolated and is used directly in the next step.
Part 2: Synthesis of the 4-Amino-2,6-diisopropylaniline Intermediate
Step 6: Nitration of 1,3-Diisopropylaniline
This step introduces a nitro group, which will be subsequently reduced to the desired amino group.
-
Reagents and Conditions:
-
2,6-Diisopropylaniline
-
Nitrating agent (e.g., nitric acid, potassium nitrate (B79036) in sulfuric acid)
-
Careful temperature control is crucial.
-
Step 7: Reduction of the Nitro Group
The nitro group is reduced to an amine.
-
Reagents and Conditions:
-
Nitro compound from Step 6
-
Reducing agent (e.g., H₂ with a Pd/C catalyst, SnCl₂ in HCl, or iron in acetic acid)
-
Solvent appropriate for the chosen reducing agent.
-
-
Work-up: The product is isolated after removal of the catalyst and purification.
Part 3: Final Assembly and Salt Formation
Step 8: Urea Formation
The isocyanate intermediate is reacted with the synthesized aniline to form the urea linkage.
-
Reaction: The crude isocyanate from Step 5 is reacted in situ with 4-amino-2,6-diisopropylaniline from Step 7.
-
Conditions: The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.
-
Work-up: The product, the protected form of SMP-797, is isolated and purified by column chromatography.
Step 9: Deprotection of the Hydroxyl Group
The THP protecting group is removed to reveal the free hydroxyl group.
-
Reagents and Conditions:
-
Protected SMP-797 from Step 8
-
Acidic conditions (e.g., HCl in an alcohol, p-toluenesulfonic acid)
-
Solvent (e.g., methanol, ethanol)
-
-
Work-up: The reaction is neutralized, and the deprotected product (SMP-797 free base) is extracted and purified.
Step 10: Hydrochloride Salt Formation
The final step is the formation of the hydrochloride salt to improve solubility and stability.
-
Reagents and Conditions:
-
SMP-797 free base from Step 9
-
HCl solution (e.g., HCl in diethyl ether or isopropanol)
-
Solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate)
-
-
Work-up: The precipitated this compound is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Data Presentation
Table 1: Summary of Proposed Synthetic Steps and Key Intermediates
| Step | Reaction Type | Starting Material | Key Intermediate/Product | Plausible Yield Range (%) |
| 1-3 | Multi-step | 3-(3-Hydroxyphenyl)propan-1-ol, 2-Aminonicotinaldehyde | Ethyl 1-butyl-4-(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | 40-60 (over 3 steps) |
| 4 | Hydrolysis | Naphthyridinone ester | Naphthyridinone carboxylic acid | 85-95 |
| 5 | Curtius Rearrangement | Naphthyridinone carboxylic acid | Naphthyridinone isocyanate | (Used in situ) |
| 6 | Nitration | 2,6-Diisopropylaniline | 1,3-Diisopropyl-4-nitroaniline | 70-85 |
| 7 | Reduction | 1,3-Diisopropyl-4-nitroaniline | 4-Amino-2,6-diisopropylaniline | 80-95 |
| 8 | Urea Formation | Isocyanate and Aniline | Protected SMP-797 | 60-80 |
| 9 | Deprotection | Protected SMP-797 | SMP-797 (free base) | 90-98 |
| 10 | Salt Formation | SMP-797 (free base) | This compound | >95 |
Note: Yields are estimates based on similar reactions reported in the literature and will require experimental optimization.
Conclusion
This document provides a comprehensive, albeit proposed, synthetic protocol for this compound. The outlined route is based on established and reliable organic transformations. Researchers utilizing this protocol should perform appropriate characterization (e.g., NMR, Mass Spectrometry, and HPLC) at each step to verify the identity and purity of the intermediates and the final product. This application note serves as a valuable resource for the synthesis of this potent ACAT inhibitor for further research and development.
Application Notes and Protocols for SMP-797 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMP-797 hydrochloride is a potent and selective inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound modulates cellular cholesterol homeostasis, which has significant implications for various physiological and pathological processes. These application notes provide a detailed protocol for the dissolution and use of this compound in cell culture experiments, along with information on its mechanism of action.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | 1-(4-amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea hydrochloride | |
| CAS Number | 259224-95-8 | |
| Molecular Weight | 622.21 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO) | |
| Storage of Solid | Short term (days to weeks): 0 - 4°C, dark and dry. Long term (months to years): -20°C. | |
| Storage of Stock Solution | Short term (days to weeks): 0 - 4°C. Long term (months): -20°C. | |
| Recommended Stock Solution Concentration | 5-10 mM in DMSO | |
| Recommended Final Concentration in Cell Culture | 0.1 - 10 µM (concentration should be optimized for specific cell lines and assays) |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Disclaimer: The following protocol is based on common practices for other ACAT inhibitors due to the absence of a specific manufacturer's protocol for this compound in cell culture. Researchers should perform small-scale solubility and stability tests before preparing large volumes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 6.22 mg for 1 mL of DMSO.
-
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for DMSO-based stock solutions as it can lead to loss of compound.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Dilution of this compound for Cell Culture Application
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilutions (if necessary):
-
Prepare intermediate dilutions of the 10 mM stock solution in sterile cell culture medium. For example, to get a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
-
Final Working Concentration:
-
Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium), resulting in a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
-
Application to Cells:
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for preparing and using this compound.
Caption: SMP-797 inhibits ACAT, altering cholesterol metabolism.
Application Notes and Protocols for SMP-797 Hydrochloride In Vitro Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMP-797 hydrochloride is identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol metabolism by catalyzing the esterification of cholesterol to form cholesteryl esters. The inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. These application notes provide a detailed framework for the in vitro characterization of this compound, focusing on its inhibitory effects on ACAT activity.
Mechanism of Action and Signaling Pathway
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the conversion of free cholesterol and a long-chain fatty acyl-CoA into a cholesteryl ester. This process is a key component of cellular cholesterol homeostasis. In conditions of excess intracellular cholesterol, ACAT-mediated esterification allows for the storage of cholesterol in lipid droplets, thereby preventing the cytotoxic effects of free cholesterol accumulation. By inhibiting ACAT, this compound is expected to reduce the formation and storage of cholesteryl esters, which can have significant implications for lipid metabolism and the pathogenesis of atherosclerosis.
Caption: Simplified pathway of ACAT-mediated cholesterol esterification and its inhibition by SMP-797 HCl.
Experimental Protocols
Protocol 1: In Vitro ACAT Inhibition Assay using Microsomes
This protocol describes a cell-free assay to determine the inhibitory potential of this compound on ACAT activity using liver microsomes as the enzyme source. The assay measures the incorporation of radiolabeled oleoyl-CoA into cholesteryl oleate.
Experimental Workflow
Caption: Workflow for the in vitro microsomal ACAT inhibition assay.
Materials and Reagents:
-
Liver microsomes (from a relevant species, e.g., human, rat)
-
This compound
-
[1-14C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Unlabeled oleoyl-CoA
-
Cholesterol
-
Isopropanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested.
-
Prepare an assay buffer containing potassium phosphate and BSA.
-
Prepare a substrate solution containing cholesterol and [1-14C]Oleoyl-CoA.
-
-
Assay Protocol:
-
In a microcentrifuge tube, add the liver microsomes to the assay buffer.
-
Add the serially diluted this compound or vehicle control (DMSO) to the tubes.
-
Pre-incubate the mixture for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution containing [1-14C]Oleoyl-CoA.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding isopropanol.
-
Extract the lipids by adding hexane and vortexing.
-
Centrifuge to separate the phases and collect the upper organic phase.
-
Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Visualize the cholesteryl ester bands (e.g., using iodine vapor).
-
Scrape the silica (B1680970) corresponding to the cholesteryl ester bands into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
The quantitative data from the in vitro assays should be summarized in a clear and structured format.
Table 1: Hypothetical Inhibitory Activity of this compound against ACAT
| Compound | Assay Type | Enzyme Source | Substrate | IC50 (nM) |
| SMP-797 HCl | Microsomal Assay | Human Liver Microsomes | [14C]Oleoyl-CoA | 50 |
| Reference Inhibitor | Microsomal Assay | Human Liver Microsomes | [14C]Oleoyl-CoA | 100 |
Conclusion
The provided protocols offer a robust methodology for the in vitro characterization of this compound as an ACAT inhibitor. These assays are fundamental in determining the potency and mechanism of action of this compound, providing essential data for its preclinical development. Careful execution of these experiments and thorough data analysis will enable a comprehensive understanding of the therapeutic potential of this compound.
No Publicly Available Data on SMP-797 Hydrochloride in HepG2 Cell Line Studies
Initial searches for "SMP-797 hydrochloride" and its use in the HepG2 human liver cancer cell line did not yield any specific scientific literature or publicly available research data. The requested Application Notes and Protocols cannot be generated without information on its mechanism of action, experimental validation, or established protocols.
Extensive searches have revealed no studies, publications, or clinical trial information for a compound designated "this compound." This suggests that the compound may be in a very early stage of development, proprietary and not yet disclosed in public forums, or that the identifier may be incorrect.
It is possible that "this compound" has been confused with "agenT-797," an investigational allogeneic invariant Natural Killer T (iNKT) cell therapy currently in clinical trials for various cancers.[1][2][3][4][5][6][7][8] However, agenT-797 is a cell-based therapy and not a hydrochloride salt of a small molecule, making it a fundamentally different type of therapeutic agent.
The HepG2 cell line is a widely used model for in vitro studies of liver cancer and drug metabolism.[9][10][11][12][13] Numerous studies have been published detailing the effects of various compounds on this cell line, but none mention this compound.
Without any available data, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams. For researchers, scientists, and drug development professionals interested in novel compounds for liver cancer research, it is recommended to consult proprietary databases or contact the developing institution directly for information on this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. mskcc.org [mskcc.org]
- 4. Facebook [cancer.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. A phase 1/2 clinical trial of invariant natural killer T cell therapy in moderate-severe acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MiNK Therapeutics Reports Durable Responses and Immune Reactivation with Allo-iNKT Cell Therapy agenT-797 in PD-1–Refractory Solid Tumors at SITC 2025 - MiNK Therapeutics [investor.minktherapeutics.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinctive pharmacological differences between liver cancer cell lines HepG2 and Hep3B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Cytotoxicity of Biomolecules Loaded Metallic Silver Nanoparticles Against Human Liver (HepG2) and Prostate (PC3) Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring ACAT Inhibition with SMP-797 Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to measure the inhibitory activity of SMP-797 hydrochloride against Acyl-CoA: Cholesterol Acyltransferase (ACAT).
Introduction: ACAT and its Inhibitor SMP-797
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that resides primarily in the endoplasmic reticulum (ER).[1] It plays a central role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol with long-chain fatty acyl-CoAs to form cholesteryl esters (CE).[2][3] These esters are then stored in cytoplasmic lipid droplets or incorporated into lipoproteins for secretion.[1][4] In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions.[3][4] ACAT1 is ubiquitously expressed and is involved in maintaining cellular cholesterol balance, whereas ACAT2 is primarily found in the liver and intestine, playing a key role in the assembly of lipoproteins.[4][5]
SMP-797 is a novel, potent ACAT inhibitor investigated for its hypocholesterolemic effects.[6] Its mechanism of action involves not only the direct inhibition of ACAT activity but also an inducible effect on the expression of the low-density lipoprotein (LDL) receptor, a feature not commonly observed with other ACAT inhibitors.[6] This dual action makes SMP-797 a compound of significant interest in the study of cholesterol metabolism and the development of therapies for hypercholesterolemia.
Mechanism of ACAT and Inhibition Pathway
ACAT enzymes are integral membrane proteins that prevent the toxic accumulation of free cholesterol by converting it into the more inert cholesteryl ester form.[4] This process is vital for various cell types, including macrophages, where the accumulation of cholesteryl ester-laden lipid droplets leads to the formation of foam cells, a hallmark of atherosclerosis.[2] SMP-797 inhibits this catalytic activity, thereby reducing the cellular pool of cholesteryl esters. This inhibition can lead to an increase in free cholesterol within the ER, which in turn can trigger cellular responses to lower cholesterol levels. Interestingly, SMP-797 has been shown to increase hepatic LDL receptor expression, which enhances the clearance of LDL cholesterol from circulation.[6] This effect appears to be independent of its direct ACAT inhibitory action.[6]
References
- 1. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 5. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of SMP-797, a novel acyl-coenzyme a: cholesterol acyltransferase inhibitor with inducible effect on the expression of low-density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SMP-797 Hydrochloride Administration in Rodent Studies
Disclaimer: Information regarding "SMP-797 hydrochloride" is not publicly available within the provided search results. The following application notes and protocols are generated based on established methodologies for analogous small molecule drug candidates in rodent models. These should be adapted based on the specific physicochemical properties and pharmacological targets of this compound.
Application Notes
These notes provide an overview of the preclinical evaluation of novel chemical entities, outlining the typical progression from in vitro characterization to in vivo rodent studies.
Preclinical Pharmacokinetic Profiling
A critical initial step in the in vivo evaluation of a drug candidate is the characterization of its pharmacokinetic (PK) profile. Rodent models, typically rats, are employed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This data is essential for designing subsequent efficacy and toxicology studies.
Key parameters to determine include:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Clearance: The rate at which a drug is removed from the body.
-
Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.
Understanding these parameters in a rodent model allows for the selection of appropriate dose levels and dosing intervals for later-stage studies. For instance, a compound with rapid clearance may require more frequent administration to maintain therapeutic concentrations.
Efficacy Evaluation in Disease Models
Once the pharmacokinetic profile is understood, the efficacy of the compound is assessed in relevant rodent models of disease. The choice of model is dictated by the therapeutic indication. For example, if this compound is an anti-inflammatory agent, a lipopolysaccharide (LPS)-induced inflammation model in mice or rats could be utilized.
Efficacy studies aim to establish a dose-response relationship and identify a therapeutically relevant dose range. Key readouts will depend on the disease model and may include behavioral assessments, biomarker analysis, and histological evaluation of target tissues.
Safety and Toxicology Assessment
Comprehensive toxicology studies in both rodent and non-rodent species are required to support clinical development.[1][2] These studies are designed to identify potential target organs of toxicity, determine the dose-dependence of adverse effects, and establish a safety margin.[3]
Initial acute toxicity studies are followed by repeat-dose toxicity studies of varying durations, depending on the intended clinical use.[3] For example, a drug intended for chronic use will require longer-term toxicology studies.[3] It is standard practice to conduct these studies in at least two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate), as recommended by international regulatory guidelines.[1][2]
Experimental Protocols
The following are generalized protocols for conducting pharmacokinetic and toxicology studies in rats. These should be considered templates and must be adapted for the specific characteristics of this compound.
Protocol 1: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in male Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle for IV and PO administration (e.g., saline, DMSO/polyethylene glycol)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulas for blood collection
-
Heparinized collection tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the study.
-
Dose Preparation: Prepare dosing solutions of this compound in the appropriate vehicle for both IV and PO administration.
-
Animal Dosing:
-
IV Group (n=3-5): Administer this compound via tail vein injection at a predetermined dose (e.g., 1 mg/kg).
-
PO Group (n=3-5): Administer this compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance, volume of distribution, and bioavailability) using appropriate software.
Protocol 2: 14-Day Repeat-Dose Toxicity Study in Wistar Rats
Objective: To evaluate the potential toxicity of this compound following daily administration for 14 days in male and female Wistar rats.
Materials:
-
This compound
-
Vehicle for administration
-
Male and female Wistar rats (6-8 weeks old)
-
Clinical pathology analysis equipment
-
Histopathology processing equipment
Procedure:
-
Animal Acclimation and Grouping: Acclimate rats for one week and then randomly assign them to treatment groups (e.g., vehicle control, low-dose, mid-dose, high-dose of this compound; n=10/sex/group).
-
Dosing: Administer the vehicle or this compound daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Conduct and record clinical observations twice daily, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight and Food Consumption: Measure and record body weights prior to dosing and weekly thereafter. Measure food consumption weekly.
-
Clinical Pathology: At the end of the 14-day treatment period, collect blood samples for hematology and clinical chemistry analysis. Collect urine samples for urinalysis.
-
Necropsy and Histopathology:
-
Perform a full necropsy on all animals.
-
Record the weights of major organs (e.g., liver, kidneys, spleen, brain, heart).
-
Collect a comprehensive set of tissues from all animals and preserve them in 10% neutral buffered formalin.
-
Process tissues for histopathological examination by a qualified veterinary pathologist.
-
-
Data Analysis: Analyze all data for statistically significant differences between the treatment and control groups.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between dose groups and treatment conditions.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | - | Value |
| Tmax (h) | - | Value |
| AUC (0-t) (ngh/mL) | Value | Value |
| AUC (0-inf) (ngh/mL) | Value | Value |
| t½ (h) | Value | Value |
| Clearance (mL/min/kg) | Value | - |
| Vd (L/kg) | Value | - |
| Bioavailability (%) | - | Value |
Table 2: Summary of Findings from a 14-Day Repeat-Dose Toxicity Study of this compound in Wistar Rats
| Finding | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Mortality | 0/20 | 0/20 | Value/20 | Value/20 |
| Mean Body Weight Change (g) | Value | Value | Value | Value |
| Key Hematology Changes | None | None | Description | Description |
| Key Clinical Chemistry Changes | None | None | Description | Description |
| Key Organ Weight Changes | None | None | Organ(s) | Organ(s) |
| Key Histopathological Findings | None | None | Organ(s) and Finding | Organ(s) and Finding |
Visualizations
Diagrams can effectively illustrate experimental workflows and the logical progression of a preclinical drug development program.
Caption: Preclinical development workflow for a novel compound.
Caption: Workflow for a single-dose pharmacokinetic study.
References
- 1. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Definition of “Similar Toxicities”: Case Studies Illustrating Industry and Regulatory Interpretation of ICH S6(R1) for Long-Term Toxicity Studies in One or Two Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. topra.org [topra.org]
Application Note & Protocol: Quantification of SMP-797 Hydrochloride in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of SMP-797 hydrochloride in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is based on generally accepted principles for the bioanalysis of small molecules and is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This document provides the necessary framework for establishing a robust and reliable assay for the determination of this compound concentrations in plasma, which is crucial for pharmacokinetic and toxicokinetic studies. Researchers will need to determine the specific mass transitions and optimize chromatographic conditions for this compound.
Introduction
The accurate quantification of drug candidates in biological matrices is a critical aspect of drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2] This application note details a generic yet robust LC-MS/MS method for the determination of a small molecule, exemplified by "this compound," in human plasma. The protocol employs a simple protein precipitation technique for sample clean-up, which is a widely used, efficient, and cost-effective method for removing the bulk of plasma proteins prior to LC-MS/MS analysis.[1][3][4] The subsequent analysis by LC-MS/MS allows for the selective detection and quantification of the target analyte with high precision and accuracy.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (a structurally similar and stable isotope-labeled compound is recommended)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
96-well plates (optional, for automation)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the Internal Standard (IS) in a suitable solvent such as methanol or DMSO.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) working solutions.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS in acetonitrile. The concentration of the IS should be optimized to produce a consistent and appropriate response.
-
Precipitation Solution: Acetonitrile containing the Internal Standard at the optimized concentration.
Analytical Method
Sample Preparation: Protein Precipitation
-
Allow all plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of each plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the precipitation solution (acetonitrile with IS).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.[5]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
Column: Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[5]
-
Flow Rate: 0.5 mL/min
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a short period, and then return to initial conditions to re-equilibrate the column. The gradient needs to be optimized for SMP-797.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative (to be determined based on the analyte's properties)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: The precursor ion (Q1) and product ion (Q3) m/z values for both this compound and the IS must be determined by infusing the individual compounds into the mass spectrometer.
Method Validation Parameters (General Targets)
The following table summarizes the generally accepted performance criteria for bioanalytical method validation.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 15% of nominal value (± 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should be consistent across different lots of plasma |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Analyte concentration should be within ± 15% of the nominal concentration |
Data Presentation
The quantitative data for a validated method for this compound should be summarized as follows:
Table 1: Calibration Curve Details
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| SMP-797 | User Defined | User Defined | User Defined |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | User Defined | User Defined | User Defined | User Defined | User Defined |
| Low QC | User Defined | User Defined | User Defined | User Defined | User Defined |
| Mid QC | User Defined | User Defined | User Defined | User Defined | User Defined |
| High QC | User Defined | User Defined | User Defined | User Defined | User Defined |
Workflow Diagrams
Caption: Figure 1: Sample Preparation Workflow
Caption: Figure 2: LC-MS/MS Analysis Workflow
Conclusion
This application note provides a comprehensive, albeit general, protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is based on a simple and efficient protein precipitation sample preparation procedure followed by selective analysis. It is intended to serve as a starting point for method development and validation. The specific parameters for this compound, such as MRM transitions and chromatographic conditions, must be empirically determined by the end-user. Adherence to established bioanalytical method validation guidelines will ensure the generation of high-quality data suitable for supporting pharmacokinetic and other drug development studies.
References
- 1. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Special Patient Population Plasma on Pharmacokinetic Quantifications Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Cell-Based Screening of ACAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1][2] This process is vital for cellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol.[1] In mammals, two isoforms of ACAT exist, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[2][3] ACAT1 is ubiquitously expressed and is involved in cholesterol storage in various cells, including macrophages, while ACAT2 is primarily found in the intestines and liver, playing a key role in dietary cholesterol absorption and lipoprotein assembly.[3][4]
The involvement of ACAT in cholesterol metabolism makes it a significant therapeutic target for various diseases, including atherosclerosis, hypercholesterolemia, and certain cancers.[2][5] Inhibition of ACAT can reduce the formation of foam cells in atherosclerotic plaques and decrease the absorption of dietary cholesterol.[2] Consequently, the development of potent and isoform-selective ACAT inhibitors is of great interest in drug discovery. This document provides detailed application notes and protocols for various cell-based assays designed to screen and characterize ACAT inhibitors.
ACAT Signaling and Inhibition Pathway
The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the mechanism of its inhibition.
Caption: ACAT catalyzes the formation of cholesteryl esters, which are stored in lipid droplets.
Experimental Assays for Screening ACAT Inhibitors
Several cell-based assays can be employed to screen for ACAT inhibitors. The choice of assay depends on the desired throughput, sensitivity, and the specific research question (e.g., isoform selectivity). Here, we detail three commonly used methods:
-
Fluorescence-Based Assay using NBD-Cholesterol: A high-throughput method that relies on the fluorescence properties of a cholesterol analog.
-
Radiolabeled Oleate Incorporation Assay: A highly sensitive and quantitative method that directly measures the enzymatic activity of ACAT.
-
Cholesterol Oxidase-Based Assay: An enzymatic assay that measures the amount of cholesteryl esters produced.
Data Summary: IC50 Values of Known ACAT Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known ACAT inhibitors against ACAT1 and ACAT2. This data is essential for validating new screening assays and for comparing the potency and selectivity of novel compounds.
| Inhibitor | Target Isoform(s) | Cell Line | IC50 (µM) | Reference(s) |
| Pyripyropene A | ACAT2 selective | hACAT2-expressing insect cells | 0.64 | [2] |
| Nevanimibe | ACAT1/ACAT2 | HEK293 | ACAT1: 0.23, ACAT2: 0.71 | [4] |
| F12511 | ACAT1 > ACAT2 | Extracts of ACAT1/ACAT2 expressing cells | ACAT1: 0.039, ACAT2: 0.11 | [6] |
Detailed Experimental Protocols
Fluorescence-Based Assay using NBD-Cholesterol
This assay utilizes the fluorescent cholesterol analog, 22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol (NBD-Cholesterol).[3][7][8] Free NBD-cholesterol exhibits weak fluorescence in the aqueous environment of the cell membrane.[8] Upon esterification by ACAT, the resulting NBD-cholesteryl ester is incorporated into the nonpolar environment of lipid droplets, leading to a significant increase in fluorescence intensity.[3][8]
Caption: Workflow for the NBD-cholesterol based ACAT inhibitor screening assay.
-
AC29 cells stably transfected with either human ACAT1 or ACAT2 (or other suitable cell lines like HepG2)
-
Cell culture medium (e.g., Ham's F-12 medium with supplements)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom tissue culture plates
-
NBD-Cholesterol
-
Test compounds (potential ACAT inhibitors)
-
Positive control inhibitor (e.g., Nevanimibe)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader
-
Cell Seeding:
-
Culture ACAT1- and ACAT2-expressing AC29 cells in appropriate culture medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 1.5 x 10^4 cells per well.[9]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in serum-free medium.
-
Remove the culture medium from the wells and add the compound dilutions.
-
Incubate for 1 hour at 37°C.
-
-
NBD-Cholesterol Labeling:
-
Fluorescence Measurement:
-
Carefully aspirate the medium containing NBD-cholesterol.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with cells but no NBD-cholesterol).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Radiolabeled Oleate Incorporation Assay
This assay directly measures the enzymatic activity of ACAT by quantifying the incorporation of a radiolabeled fatty acid, [14C]oleate, into cholesteryl esters.[10] It is a highly sensitive and quantitative method, often considered the gold standard for measuring ACAT activity.
Caption: Workflow for the [14C]oleate incorporation assay.
-
Suitable cell line (e.g., HepG2, ACAT-transfected cells)
-
Multi-well tissue culture plates
-
[1-14C]Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Test compounds
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
-
Radiolabeling:
-
Prepare a [14C]oleate-BSA complex by dissolving [14C]oleate in ethanol (B145695) and then complexing it with fatty acid-free BSA in the culture medium.
-
Add the [14C]oleate-BSA complex to the cells and incubate for 2-4 hours at 37°C.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Extract the total lipids from the cells using a mixture of hexane and isopropanol (e.g., 3:2, v/v).
-
Dry the lipid extracts under a stream of nitrogen.
-
-
Thin Layer Chromatography (TLC):
-
Resuspend the dried lipid extracts in a small volume of a suitable solvent (e.g., chloroform:methanol, 2:1, v/v).
-
Spot the samples onto a silica (B1680970) gel TLC plate, alongside standards for cholesterol and cholesteryl oleate.
-
Develop the TLC plate in a chamber containing the developing solvent.
-
-
Quantification:
-
Allow the solvent to evaporate from the TLC plate.
-
Identify the cholesteryl ester band (based on the standard).
-
Scrape the silica from the cholesteryl ester band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [14C]oleate incorporated into cholesteryl esters.
-
Determine the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Cholesterol Oxidase-Based Assay
This assay measures the total amount of cholesteryl esters in cell lysates. It involves the enzymatic hydrolysis of cholesteryl esters to free cholesterol, which is then quantified using cholesterol oxidase.
Caption: Workflow for the cholesterol oxidase-based ACAT inhibitor screening assay.
-
Cell line of choice (e.g., HepG2)
-
Test compounds
-
Cell lysis buffer
-
Cholesterol esterase
-
Cholesterol oxidase
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or a similar colorimetric/fluorometric substrate)
-
Microplate reader (absorbance or fluorescence)
-
Cell Culture and Treatment:
-
Culture cells in a multi-well plate and treat them with test compounds as described in the previous protocols.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
-
Enzymatic Reaction:
-
To a portion of the cell lysate, add cholesterol esterase to hydrolyze the cholesteryl esters into free cholesterol.
-
In a separate reaction, set up a control without cholesterol esterase to measure the basal free cholesterol levels.
-
Add cholesterol oxidase, HRP, and the detection reagent (e.g., Amplex Red) to both sets of reactions.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance or fluorescence of the reaction product using a microplate reader.
-
-
Data Analysis:
-
Subtract the free cholesterol reading (without cholesterol esterase) from the total cholesterol reading (with cholesterol esterase) to determine the cholesteryl ester concentration.
-
Calculate the percentage of inhibition of cholesteryl ester formation for each compound.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence (NBD-assay) | - Incomplete washing- Autofluorescence from compounds or media | - Increase the number and rigor of washing steps.- Use phenol (B47542) red-free medium.- Screen compounds for intrinsic fluorescence. |
| Low signal-to-noise ratio | - Low ACAT activity in the chosen cell line- Insufficient incubation time | - Use a cell line with higher ACAT expression.- Optimize the incubation time for the labeling step. |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques. |
| Poor separation on TLC (oleate assay) | - Incorrect solvent system- Overloading of the TLC plate | - Optimize the composition of the developing solvent.- Reduce the amount of lipid extract spotted on the plate. |
For more general troubleshooting of cell-based assays, resources from Promega and other suppliers can provide valuable guidance.[11][12][13][14][15]
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for the screening and characterization of ACAT inhibitors. The choice of assay will depend on the specific needs of the research, including throughput requirements, sensitivity, and the desire to study isoform selectivity. By following these detailed protocols and considering the potential troubleshooting steps, researchers can effectively identify and evaluate novel ACAT inhibitors for their therapeutic potential.
References
- 1. editxor.com [editxor.com]
- 2. Mass-production of human ACAT-1 and ACAT-2 to screen isoform-specific inhibitor: a different substrate specificity and inhibitory regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol and fatty acids regulate cysteine ubiquitination of ACAT2 through competitive oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. youtube.com [youtube.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. selectscience.net [selectscience.net]
- 15. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Efficacy of SMP-797 Hydrochloride on Foam Cell Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the formation of lipid-laden foam cells within the arterial wall. These cells, primarily derived from macrophages that have engulfed modified low-density lipoproteins (LDL), contribute to plaque progression and inflammation. SMP-797 hydrochloride is a novel therapeutic agent identified as an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor. ACAT is a key intracellular enzyme responsible for the esterification and storage of excess free cholesterol into cholesteryl esters within macrophages, a critical step in foam cell formation. By inhibiting ACAT, this compound is hypothesized to reduce lipid accumulation within macrophages, promote cholesterol efflux, and potentially modulate the inflammatory response associated with atherosclerosis.
These application notes provide a comprehensive set of protocols to study the effects of this compound on foam cell formation, lipid metabolism, and inflammatory signaling. The methodologies detailed herein are designed for researchers in cardiovascular biology and drug development to assess the therapeutic potential of this compound and similar compounds.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Lipid Accumulation in Foam Cells
| Treatment Group | Concentration (µM) | Oil Red O Staining (Fold Change vs. ox-LDL Control) | Intracellular Cholesterol Content (µg/mg protein) |
| Control (Untreated Macrophages) | - | 1.0 | X ± SD |
| ox-LDL Control | - | Y ± SD | Y ± SD |
| This compound | 0.1 | Z ± SD | Z ± SD |
| 1 | A ± SD | A ± SD | |
| 10 | B ± SD | B ± SD | |
| Positive Control (e.g., LXR Agonist) | 1 | C ± SD | C ± SD |
Table 2: Effect of this compound on Cholesterol Efflux
| Treatment Group | Concentration (µM) | Cholesterol Efflux to ApoA-1 (%) | Cholesterol Efflux to HDL (%) |
| ox-LDL Control | - | X ± SD | X ± SD |
| This compound | 0.1 | Y ± SD | Y ± SD |
| 1 | Z ± SD | Z ± SD | |
| 10 | A ± SD | A ± SD | |
| Positive Control (e.g., LXR Agonist) | 1 | B ± SD | B ± SD |
Table 3: Gene Expression Analysis of Key Cholesterol Homeostasis and Inflammatory Markers
| Gene | Treatment Group | Concentration (µM) | Relative mRNA Expression (Fold Change vs. ox-LDL Control) |
| ABCG1 | This compound | 0.1 | X ± SD |
| 1 | Y ± SD | ||
| 10 | Z ± SD | ||
| LXRα | This compound | 0.1 | A ± SD |
| 1 | B ± SD | ||
| 10 | C ± SD | ||
| TNF-α | This compound | 0.1 | D ± SD |
| 1 | E ± SD | ||
| 10 | F ± SD | ||
| IL-6 | This compound | 0.1 | G ± SD |
| 1 | H ± SD | ||
| 10 | I ± SD |
Experimental Protocols
Protocol 1: Foam Cell Formation from THP-1 Macrophages
This protocol describes the differentiation of human THP-1 monocytes into macrophages and their subsequent transformation into foam cells using oxidized low-density lipoprotein (ox-LDL).
Materials:
-
Human THP-1 monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Oxidized LDL (ox-LDL)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator. Adherent macrophages will be observed.
-
After 48 hours, aspirate the PMA-containing medium and wash the adherent macrophages twice with warm PBS.
-
Add fresh complete RPMI-1640 medium and incubate for another 24 hours to allow the cells to rest.
-
To induce foam cell formation, replace the medium with fresh medium containing 50 µg/mL of ox-LDL.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. Successful foam cell formation can be confirmed by visualizing lipid droplets using Oil Red O staining (see Protocol 2).
Protocol 2: Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)
This protocol details the staining and quantification of neutral lipid droplets within foam cells.
Materials:
-
Foam cells cultured in 24-well plates (from Protocol 1)
-
This compound
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
10% formalin
-
PBS
-
Isopropanol (100%)
-
Microplate reader
Procedure:
-
After inducing foam cell formation, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include an ox-LDL treated control group without the compound.
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30 minutes at room temperature.
-
Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add freshly prepared Oil Red O working solution (6 parts Oil Red O stock solution to 4 parts distilled water, filtered).
-
Incubate for 20 minutes at room temperature.
-
Wash the cells extensively with distilled water to remove unbound stain.
-
For quantification, add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye solution to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.
Protocol 3: Cholesterol Efflux Assay
This protocol measures the capacity of foam cells to efflux cholesterol to extracellular acceptors like apolipoprotein A-I (ApoA-1) or high-density lipoprotein (HDL).
Materials:
-
Foam cells cultured in 24-well plates (from Protocol 1)
-
This compound
-
[3H]-cholesterol
-
ApoA-1 or HDL
-
RPMI-1640 medium with 0.2% bovine serum albumin (BSA)
-
Cell lysis buffer (e.g., 0.1 N NaOH, 0.1% SDS)
-
Scintillation fluid and counter
Procedure:
-
During the 24-48 hour incubation with ox-LDL for foam cell formation, add [3H]-cholesterol (1 µCi/mL) to the culture medium to label the intracellular cholesterol pools.
-
After labeling, wash the cells twice with warm PBS.
-
Equilibrate the cells by incubating in serum-free RPMI-1640 medium containing 0.2% BSA for 18 hours.
-
Treat the cells with different concentrations of this compound for 24 hours in serum-free RPMI-1640 with 0.2% BSA.
-
Initiate cholesterol efflux by replacing the medium with fresh serum-free medium containing either ApoA-1 (10 µg/mL) or HDL (50 µg/mL).
-
Incubate for 4-6 hours at 37°C.
-
Collect the supernatant (medium) and lyse the cells in each well with cell lysis buffer.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [dpm in medium / (dpm in medium + dpm in cell lysate)] x 100
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for analyzing the mRNA expression levels of genes involved in cholesterol transport and inflammation.
Materials:
-
Foam cells treated with this compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., ABCG1, LXRα, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat foam cells with this compound at desired concentrations for 24 hours.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.
-
Run the qPCR reaction in a thermal cycler with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the ox-LDL treated control group.
Mandatory Visualization
Caption: Experimental workflow for studying this compound's effect on foam cells.
Caption: Proposed mechanism of this compound in modulating foam cell lipid metabolism and inflammation.
Troubleshooting & Optimization
Technical Support Center: SMP-797 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SMP-797 hydrochloride, specifically addressing solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
Q2: Why is my this compound not dissolving completely in DMSO?
Several factors can affect the dissolution of this compound in DMSO:
-
Purity of DMSO: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent[2]. Using old or improperly stored DMSO can lead to solubility issues.
-
Compound Characteristics: The purity and solid-state form of the this compound can influence its solubility.
-
Temperature: Dissolution may be slower at room temperature.
-
Concentration: The intended concentration of your stock solution may exceed the solubility limit of the compound in DMSO.
Q3: Can I heat the solution to aid dissolution?
Gentle warming can be an effective method to help dissolve compounds in DMSO. It is recommended to warm the solution to no higher than 50°C to avoid potential degradation of the compound[3]. A water bath at 37°C for 10-30 minutes is a common practice[4].
Q4: What should I do if the compound precipitates when I dilute my DMSO stock solution in an aqueous buffer or cell culture medium?
This is a common issue for hydrophobic compounds dissolved in DMSO. To mitigate this, it is advisable to perform a stepwise dilution. Slowly add the DMSO stock solution to the aqueous medium while gently vortexing or mixing[3][5]. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxicity, though this can be cell-line dependent.
Q5: How should I store my this compound stock solution in DMSO?
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility[6]. For short-term storage (days to weeks), 0-4°C is acceptable[1].
Troubleshooting Guide
If you are encountering solubility issues with this compound in DMSO, follow this troubleshooting workflow.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble[1] | Recommended for preparing stock solutions. |
| Water | Insoluble or slightly soluble | Expected for hydrophobic compounds. |
| Ethanol | Slightly soluble or not soluble | May require co-solvents for better dissolution. |
Note: Quantitative solubility data is not consistently available. The information provided is based on supplier datasheets and general chemical properties.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol provides a general procedure for dissolving this compound in DMSO. It is recommended to first prepare a small test solution to ensure solubility at the desired concentration.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound and place it in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Mixing: Tightly cap the vial and vortex vigorously for 2-5 minutes. Visually inspect the solution for any undissolved particles against a light source.
-
Sonication (if necessary): If particles remain, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 10-30 minutes, with intermittent vortexing[4].
-
Final Inspection: Once the solution is clear and free of visible particles, it is ready for use or storage.
-
Storage: For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C[6].
Signaling Pathway
This compound is an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). The diagram below illustrates the general signaling pathway affected by ACAT inhibition.
References
Technical Support Center: SMP-797 Hydrochloride Solution Stability
Disclaimer: Information regarding "SMP-797 hydrochloride" is not publicly available. This technical support guide is a generalized framework based on common stability challenges encountered with hydrochloride salts of novel pharmaceutical compounds in solution. Researchers should adapt these principles to their specific findings for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of a hydrochloride salt in solution is typically influenced by several factors, including pH, temperature, light exposure, oxygen concentration, and the choice of solvent or co-solvents. It is crucial to evaluate the impact of each of these parameters during initial formulation development.
Q2: What are the initial steps to take when preparing a solution of this compound for the first time?
A2: When first preparing a solution of this compound, it is recommended to start with a simple, well-characterized solvent system (e.g., water for injection, saline, or a simple buffer system). Prepare the solution under controlled conditions, protecting it from light and excessive heat. A preliminary analysis of the freshly prepared solution by a stability-indicating method (e.g., HPLC) is essential to establish a baseline for future stability assessments.
Q3: What are some common degradation pathways for compounds in solution?
A3: Common degradation pathways for pharmaceuticals in solution include hydrolysis (reaction with water), oxidation (reaction with oxygen), and photolysis (degradation due to light exposure). For hydrochloride salts, the pH of the solution can significantly influence the rate of these degradation reactions. For instance, alkaline conditions can lead to the degradation of ester functional groups through hydrolysis.[1]
Troubleshooting Guide
Q1: I am observing rapid degradation of this compound in my aqueous solution. What should I investigate?
A1: Rapid degradation in an aqueous solution is a common challenge. A systematic investigation should be initiated to identify the cause. The following workflow is recommended:
Caption: Troubleshooting workflow for rapid degradation.
Q2: My this compound is precipitating out of solution. What are the potential causes and how can I address this?
A2: Precipitation of a hydrochloride salt from solution can be due to several factors, including:
-
pH Shift: The solubility of hydrochloride salts is often pH-dependent. A shift in the pH of the solution may cause the compound to convert to its less soluble free base form.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound.
-
Solvent Effects: If using a co-solvent system, changes in the solvent ratio can lead to precipitation.
-
Common Ion Effect: The presence of other chloride ions in the solution can decrease the solubility of the hydrochloride salt.
To address precipitation, consider adjusting the pH to a range where the compound is more soluble, using a co-solvent system to increase solubility, or controlling the temperature of the solution.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent system (e.g., phosphate-buffered saline, pH 7.4).
-
Filter the solution through a 0.22 µm filter to remove any particulate matter.
-
-
Sample Aliquoting and Storage:
-
Aliquot the solution into amber glass vials to protect from light.
-
Store the vials at different temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, and 72 hours, and 1 week).
-
-
Analytical Method:
-
Use a stability-indicating HPLC method to determine the concentration of this compound and to detect any degradation products. The method should be validated for linearity, accuracy, and precision.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each storage condition.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To identify potential degradation products and pathways under stress conditions.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (in solution).
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Preparation:
-
Prepare solutions of this compound under each of the stress conditions.
-
Include a control sample stored under normal conditions.
-
-
Analysis:
-
Analyze all samples by HPLC-UV and LC-MS to separate and identify the parent compound and any degradation products.
-
Characterize the degradation products using techniques like high-resolution mass spectrometry and NMR if necessary.[1]
-
Data Presentation
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Remaining |
| 3.0 | 100.2 | 99.8 | 99.6 |
| 5.0 | 100.5 | 98.7 | 98.2 |
| 7.4 | 99.8 | 92.1 | 92.3 |
| 9.0 | 100.1 | 75.4 | 75.3 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4
| Temperature | Initial Concentration (µg/mL) | Concentration at 48h (µg/mL) | % Remaining |
| 4°C | 100.3 | 99.1 | 98.8 |
| 25°C | 99.9 | 88.5 | 88.6 |
| 40°C | 100.6 | 70.2 | 69.8 |
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for solution stability investigation.
References
troubleshooting inconsistent results in ACAT inhibitor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary isoforms of ACAT, and how do they differ?
Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from free cholesterol.[1][2] There are two main isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and functions.[3][4][5] ACAT1 is ubiquitously expressed in various tissues, including the brain, macrophages, and steroid-producing tissues.[1][4][5] In contrast, ACAT2 is primarily found in the liver and intestines.[1][4][5] This differential expression suggests specialized roles, with ACAT1 being more involved in general cellular cholesterol homeostasis and ACAT2 playing a key role in cholesterol absorption and the assembly of lipoproteins.[3][6]
Q2: What are the common types of ACAT inhibitor assays?
There are several common methods to assess the activity of ACAT inhibitors:
-
In Vitro (Cell-Free) Microsomal Assay: This assay uses microsomal fractions isolated from cells or tissues that express ACAT.[4][7] It directly measures the enzymatic activity and is ideal for determining the IC50 value of an inhibitor.[4][8] The reaction is typically initiated by adding a radiolabeled substrate like [¹⁴C]Oleoyl-CoA.[7]
-
Cell-Based Cholesterol Esterification Assay: This method evaluates the inhibitor's ability to block cholesterol esterification within a whole-cell context.[4] Cells are treated with the inhibitor, and the subsequent changes in cellular lipid content are measured.[4]
-
Cell-Based Fluorescence Assay: This is a higher-throughput method that often uses fluorescently labeled cholesterol analogs, such as NBD-cholesterol.[3][9] When ACAT is active, the fluorescent cholesterol is esterified and stored in lipid droplets, leading to a strong fluorescent signal.[3][9] Inhibition of ACAT results in a weaker signal.[10]
Q3: My ACAT inhibitor shows no activity in my assay. What are the possible causes?
Several factors could contribute to a lack of inhibitor activity:
-
Compound Inactivity or Degradation: It is crucial to verify the purity and identity of your inhibitor stock, for instance, by using LC-MS.[1] Always prepare fresh working solutions and ensure proper storage conditions to prevent degradation.[1]
-
Suboptimal Assay Conditions: The concentration of the inhibitor may be too low. It is recommended to perform a dose-response curve to determine the IC50 in your specific assay system.[1] Additionally, the treatment duration might be insufficient to observe a significant effect; a time-course experiment can help optimize this.[1]
-
Cell Line Resistance: Different cell lines can have varying expression levels of ACAT1 and ACAT2 or may possess compensatory mechanisms.[1] It is advisable to confirm the expression of ACAT isoforms in your chosen cell line using methods like Western blot or qPCR.[1] Using a cell line with known high ACAT expression as a positive control can also be beneficial.[1]
Q4: I'm observing conflicting results between my ELISA and Western blot assays for a downstream target of ACAT inhibition. What could be the reason?
Discrepancies between different assay formats can arise from several factors:
-
Assay Specificity and Sensitivity: ELISA and Western blot antibodies may recognize different epitopes of the target protein.[1] One assay might be more sensitive to specific protein forms or fragments than the other.[1] It is important to validate your results using an orthogonal method, such as mass spectrometry.[1]
-
Post-Translational Modifications: The ACAT inhibitor might be influencing post-translational modifications of the target protein, which could affect antibody recognition in one assay but not the other.[1]
Q5: What are some known off-target effects of ACAT inhibitors?
Some ACAT inhibitors have been reported to have off-target effects. For example, avasimibe (B1665837) can activate the human pregnane (B1235032) X receptor, which may induce the expression of cytochrome P450 enzymes like CYP3A4, CYP2C9, and CYP2B6.[11] Such off-target activities can lead to unexpected biological responses and should be considered when interpreting results.
Troubleshooting Guides
Scenario 1: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing. |
| Cell Seeding Density | Optimize cell seeding density to ensure a uniform monolayer. Avoid edge effects in microplates. |
| Incomplete Cell Lysis | Ensure complete cell lysis by optimizing the lysis buffer and incubation time.[1] |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. |
Scenario 2: Unexpected Increase in Cell Viability
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | The inhibitor may be interacting with pathways that promote cell survival.[1] Investigate key proliferation pathways (e.g., Akt, MAPK/ERK) via Western blotting.[1] |
| Alteration of Lipid Metabolism | Changes in free cholesterol levels can impact membrane fluidity and signaling, potentially favoring growth.[1] Analyze the overall lipid profile of treated cells.[1] |
| Cell Line Specific Response | The observed effect may be specific to the cell line used. Test the inhibitor in other relevant cell lines. |
Quantitative Data Summary
Table 1: Inhibitory Activity of Select ACAT Inhibitors
| Inhibitor | Target | IC50 | Assay System |
| F-1394 | ACAT | 6.4 nM | Rat liver microsomes[12] |
| F-1394 | ACAT | 10.7 nM | Rabbit small intestinal mucosa homogenate[12] |
| F-1394 | ACAT | 32 nM | J774 macrophage lysate[12] |
| Pyripyropene A (PPPA) | ACAT2 | 25,000 nM (25 µM) | Not specified[4] |
| Pyripyropene A (PPPA) | ACAT1 | 179,000 nM (179 µM) | Not specified[4] |
| Nevanimibe | ACAT1 | 230 nM | Not specified[4] |
| Nevanimibe | ACAT2 | 710 nM | Not specified[4] |
| F12511 | ACAT1 | 39 nM | In vitro enzymatic assay[13][14] |
| F12511 | ACAT2 | 110 nM | In vitro enzymatic assay[13][14] |
Experimental Protocols
Protocol 1: In Vitro ACAT Activity Assay (Microsomal)
This protocol is a generalized method for measuring ACAT activity in vitro using a radiolabeled substrate.[7]
-
Enzyme Preparation: Prepare microsomal fractions from cultured cells or tissues known to express the ACAT isoform of interest.[7] Determine the protein concentration of the microsomal preparation.[7]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), a known amount of microsomal protein, and unlabeled cholesterol.[7]
-
Inhibitor Addition: Add the ACAT inhibitor at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).[7] Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.[7]
-
Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to the mixture.[7]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination and Lipid Extraction: Stop the reaction by adding a solvent mixture like chloroform/methanol to extract the lipids.[1]
-
Separation: Separate the cholesteryl esters from free cholesterol using thin-layer chromatography (TLC).[1]
-
Quantification: Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.[7]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.[7]
Protocol 2: Cell-Based Cholesterol Esterification Assay
This protocol assesses the inhibitor's effect on cholesterol esterification within intact cells.[4]
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the test compound at various concentrations for a predetermined duration.[4]
-
Lipid Labeling (Optional): In some protocols, a labeled substrate like [³H]oleic acid is added to the media to trace the formation of cholesteryl esters.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total cellular lipids using an appropriate solvent system (e.g., chloroform:methanol).[1][4]
-
Analysis: Separate and quantify the cholesteryl esters. This can be done by TLC followed by scintillation counting (if a radiolabel was used) or by using a commercially available cholesterol assay kit.[1]
-
Data Normalization: Normalize the cholesteryl ester levels to the total protein concentration in each sample.
Visualizations
Caption: Simplified signaling pathway of ACAT and its inhibition.
Caption: Workflow for an in vitro microsomal ACAT inhibitor assay.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. mdpi.com [mdpi.com]
- 12. Studies on acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory effects and enzyme selectivity of F-1394, a pantotheic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SMP-797 Hydrochloride for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SMP-797 hydrochloride in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, SMP-797 prevents this storage, which can lead to a variety of cellular effects. Additionally, studies have shown that SMP-797 can increase the expression of the Low-Density Lipoprotein (LDL) receptor in HepG2 cells, a human liver carcinoma cell line.[1]
Q2: What are the primary research applications for this compound in vitro?
Given its mechanism of action, this compound is primarily used in in vitro studies related to:
-
Cholesterol metabolism and homeostasis.
-
Lipid droplet formation and regulation.
-
Atherosclerosis research, by studying foam cell formation in macrophages.
-
LDL receptor regulation and its downstream signaling pathways.
Q3: In which solvent should I dissolve this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used, generally below 0.5%.
Q4: What is a recommended starting concentration for my experiments?
A specific optimal concentration for this compound has not been definitively established in publicly available literature. Therefore, it is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for such an experiment could be a range from nanomolar to low micromolar concentrations, based on the potency of other ACAT inhibitors.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response study with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50 or IC50 for your specific endpoint. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing the desired effect. |
| Compound Inactivity | Ensure the this compound is properly stored to prevent degradation. Prepare fresh stock solutions in DMSO. |
| Low ACAT Expression in Cell Line | Verify the expression of ACAT1 and/or ACAT2 in your chosen cell line using techniques like Western blotting or qPCR. Consider using a cell line known to have high ACAT expression (e.g., HepG2) as a positive control. |
| Assay Sensitivity | Confirm that your assay is sensitive enough to detect changes in cholesterol esterification or other downstream effects of ACAT inhibition. |
Problem 2: Observed cytotoxicity at expected effective concentrations.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically <0.5%). Run a vehicle control (medium with DMSO only) to assess solvent toxicity. |
| On-target Cytotoxicity | Inhibition of ACAT can sometimes lead to an accumulation of free cholesterol, which can be toxic to some cell lines. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration (CC50) of this compound for your specific cells. |
| Off-target Effects | While SMP-797 is a selective ACAT inhibitor, off-target effects at higher concentrations cannot be ruled out. Try to use the lowest effective concentration determined from your dose-response studies. |
Experimental Protocols
Note: The following are general protocols and should be optimized for your specific experimental conditions.
ACAT Activity Assay (Whole-Cell)
This protocol is a general method for measuring ACAT activity in cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2)
-
This compound
-
[¹⁴C]Oleate-BSA complex
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Hexane/Isopropanol (3:2, v/v)
-
Silica gel thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Plate cells in a multi-well plate and grow to desired confluency.
-
Pre-incubate cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1-4 hours).
-
Add [¹⁴C]Oleate-BSA complex to the medium and incubate for the desired labeling period (e.g., 2-6 hours).
-
Wash the cells twice with cold PBS.
-
Extract lipids from the cells by adding hexane/isopropanol (3:2, v/v).
-
Separate the lipid extract using TLC with a suitable solvent system to resolve cholesteryl esters from other lipids.
-
Visualize and quantify the radioactive cholesteryl ester spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for LDL Receptor Expression
This protocol is for detecting changes in LDL receptor protein levels.
Materials:
-
Cell line of interest (e.g., HepG2)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LDL receptor
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDL receptor antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: Mechanism of ACAT inhibition by this compound.
References
Technical Support Center: AgenT-797 (formerly SMP-797)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of AgenT-797, an allogeneic invariant natural killer T (iNKT) cell therapy. Information regarding a legacy compound, SMP-797, an acyl-CoA cholesterol acyltransferase inhibitor, is also included for clarification.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AgenT-797?
AgenT-797 is a cellular therapy composed of allogeneic iNKT cells from healthy donors. Its primary mechanism is to orchestrate an immune response against cancer cells. This is achieved through a dual action:
-
Direct Tumor Killing: iNKT cells can directly target and eliminate cancer cells.
-
Immune System Activation: AgenT-797 activates and modulates other components of the immune system, which may enhance the overall anti-tumor response.[1][2][3]
Q2: What are the potential off-target effects of AgenT-797?
As a cell-based immunotherapy, the concept of "off-target" effects for AgenT-797 differs from that of small molecule drugs. Potential concerns would revolve around unintended immune responses. However, clinical data has so far indicated a favorable safety profile.[3][4] In a phase 1/2 study in patients with moderate-to-severe acute respiratory distress syndrome (ARDS), AgenT-797 was shown to induce an anti-inflammatory signature without inducing cytokine release syndrome (CRS).[4][5] Key indicators of CRS such as IL-1α, IL-1β, IL-6, ferritin, C-reactive protein (CRP), and D-dimer levels did not significantly rise post-infusion.[5]
Q3: Is there a risk of Graft-versus-Host-Disease (GvHD) with AgenT-797?
A key feature of iNKT cells is that they do not cause GvHD. This allows AgenT-797 to be manufactured from healthy donors and administered to patients without the need for HLA matching.[3]
Q4: I found literature on an ACAT inhibitor named SMP-797. Is this the same as AgenT-797?
No, these are different compounds. An older compound, SMP-797, was investigated as an acyl-CoA cholesterol acyltransferase (ACAT) inhibitor. A study published in 2007 investigated its potential interaction with statins via the OATP1B1 transporter and found no significant interaction.[6] The current therapeutic agent in clinical development is AgenT-797, the iNKT cell therapy.
Troubleshooting and Experimental Guidance
Issue: Unexpected Cytokine Profile in In Vitro Co-culture Assays
If you are observing an unexpected cytokine profile when co-culturing AgenT-797 with your target cells, consider the following:
-
Cell Health and Viability: Ensure both AgenT-797 and target cells have high viability prior to co-culture.
-
Target Cell Characteristics: The expression of CD1d on target cells can influence the nature of the iNKT cell response.
-
Assay Controls: Include appropriate positive and negative controls to validate your assay system.
Experimental Protocol: Monitoring for Potential Alloreactivity
This protocol outlines a basic mixed lymphocyte reaction (MLR) to assess the potential for alloreactivity of AgenT-797 against patient-derived peripheral blood mononuclear cells (PBMCs).
Table 1: Experimental Parameters for Mixed Lymphocyte Reaction
| Parameter | Recommendation |
| Effector Cells | AgenT-797 |
| Target Cells | Patient-derived PBMCs |
| Effector:Target Ratios | 1:1, 1:5, 1:10 |
| Incubation Time | 5 days |
| Readout | Proliferation (e.g., CFSE dilution), Cytokine analysis (e.g., IFN-γ, IL-2) |
| Positive Control | Phytohemagglutinin (PHA) stimulation of PBMCs |
| Negative Control | PBMCs cultured alone |
Visualizing Pathways and Workflows
AgenT-797 Mechanism of Action
The following diagram illustrates the proposed mechanism of action for AgenT-797 in the tumor microenvironment.
Caption: Proposed mechanism of action for AgenT-797.
Experimental Workflow: Investigating Off-Target Cellular Activation
This workflow outlines the steps to assess the unintended activation of other immune cell populations by AgenT-797.
Caption: Workflow for assessing off-target immune cell activation.
References
- 1. Facebook [cancer.gov]
- 2. mskcc.org [mskcc.org]
- 3. oncodaily.com [oncodaily.com]
- 4. MiNK Therapeutics' AgenT-797 Shows Promising Results in the Treatment of Severe Acute Respiratory Distress, Published in Nature Communications - BioSpace [biospace.com]
- 5. A phase 1/2 clinical trial of invariant natural killer T cell therapy in moderate-severe acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new acyl-CoA cholesterol acyltransferase inhibitor SMP-797 does not interact with statins via OATP1B1 in human cryopreserved hepatocytes and oocytes expressing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of Investigational Compounds in Primary Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges when evaluating the cytotoxicity of investigational compounds, such as SMP-797 hydrochloride, in primary cell cultures. Due to the limited publicly available information on this compound, this guide offers a general framework and best practices for cytotoxicity testing in primary cells.
Frequently Asked Questions (FAQs)
Q1: Why are my primary cells showing high variability in response to the test compound between different donors?
A1: Primary cells are known for their inherent biological variability due to genetic differences, age, and environmental factors of the donors. This can lead to significant variations in experimental outcomes. It is crucial to use cells from multiple donors to ensure the robustness and generalizability of the findings.
Q2: What is the difference between cytotoxicity and cytostatic effects, and how can I differentiate them?
A2: Cytotoxicity refers to the ability of a compound to kill cells, while a cytostatic effect means the compound inhibits cell proliferation without directly causing cell death. To distinguish between these effects, you can combine a cell viability assay (e.g., MTT or resazurin) with a cell proliferation assay (e.g., CFSE or EdU incorporation). A cytotoxic compound will reduce the number of viable cells, whereas a cytostatic compound will primarily reduce the rate of cell division.
Q3: My compound is not soluble in aqueous solutions. How can I prepare it for cell-based assays?
A3: Many organic compounds require a solvent like dimethyl sulfoxide (B87167) (DMSO) for solubilization. Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentration. It is critical to keep the final DMSO concentration in the culture medium low (typically below 0.5%) and consistent across all experimental and control groups, as DMSO itself can be toxic to cells at higher concentrations.
Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?
A4: Apoptosis and necrosis are distinct forms of cell death. Apoptosis is a programmed and regulated process, while necrosis is typically a result of acute injury and leads to inflammation. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between these two pathways. Early apoptotic cells will stain positive for Annexin V and negative for PI, late apoptotic/necrotic cells will be positive for both, and live cells will be negative for both.
Troubleshooting Guides
Issue 1: High Background in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Contamination: Mycoplasma or bacterial contamination can affect cell health and assay readings. | Regularly test cell cultures for mycoplasma. Ensure aseptic techniques during experiments. |
| Reagent Issues: Expired or improperly stored assay reagents can lead to high background signals. | Check the expiration dates of all reagents. Store reagents according to the manufacturer's instructions. |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. | Fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment. |
Issue 2: Inconsistent IC50 Values
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding. |
| Compound Instability: The compound may degrade in the culture medium over the incubation period. | Assess the stability of the compound in culture medium over time. Consider replenishing the compound during long incubation periods. |
| Donor Variability: As mentioned in the FAQs, primary cells from different donors can respond differently. | Use cells from the same donor for a single experiment. Report the average and standard deviation of IC50 values from multiple donors. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from cytotoxicity and apoptosis assays.
Table 1: Cytotoxicity of Compound X in Primary Human Hepatocytes (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 95.3 ± 5.1 |
| 10 | 72.8 ± 6.3 |
| 50 | 45.1 ± 3.9 |
| 100 | 21.5 ± 2.8 |
Table 2: Apoptosis Induction by Compound X in Primary Human T-Cells (Annexin V/PI Staining)
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 92.1 | 3.5 | 4.4 |
| Compound X (50 µM) | 48.7 | 35.2 | 16.1 |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Primary cells
-
Test compound
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed primary cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and appropriate controls (vehicle, positive control for apoptosis).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[1][2]
Materials:
-
Primary cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described in the previous protocol.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization or gentle scraping.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: A general experimental workflow for assessing compound cytotoxicity in primary cells.
References
Technical Support Center: Addressing Variability in SMP-797 Hydrochloride Experimental Data
Welcome to the technical support center for SMP-797 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable experimental results. SMP-797 is a potent acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor with a unique dual mechanism of action that also involves the upregulation of the low-density lipoprotein (LDL) receptor. This guide provides troubleshooting advice and detailed experimental protocols to help address potential variability in your in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to variability in experiments involving this compound.
Q1: I am seeing high variability in my ACAT inhibition assay results. What are the potential causes?
High variability in ACAT inhibition assays can stem from several factors related to the enzyme source, substrate preparation, and assay conditions. Here are some key areas to investigate:
-
Enzyme Source and Activity:
-
Inconsistent Enzyme Activity: The activity of microsomal preparations or cell lysates can vary between batches. Ensure consistent protein concentrations and storage conditions. Repeated freeze-thaw cycles should be avoided.
-
ACAT Isoform Expression: Different cell lines and tissues express varying levels of ACAT1 and ACAT2. This can influence the inhibitory profile of SMP-797. Characterize the isoform expression in your experimental system if possible.
-
-
Substrate Preparation and Delivery:
-
Substrate Solubility: Cholesterol and oleoyl-CoA are the substrates for ACAT. Cholesterol, being highly lipophilic, can be challenging to deliver consistently to the enzyme in an aqueous buffer. Ensure your method for solubilizing and delivering cholesterol (e.g., with cyclodextrin (B1172386) or in mixed micelles) is robust and reproducible.
-
Oleoyl-CoA Stability: Oleoyl-CoA can degrade over time. Prepare fresh solutions and store them appropriately.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Ensure precise control over incubation times and maintain a constant temperature, as enzyme kinetics are sensitive to these parameters.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of inhibitor or substrates, can introduce significant error. Use calibrated pipettes and appropriate techniques.
-
Q2: My dose-response curve for SMP-797 is not sigmoidal, or the IC50 value is inconsistent. What should I check?
An irregular dose-response curve or shifting IC50 values often point to issues with the compound itself or the assay setup.
-
Compound Solubility and Stability:
-
Precipitation: this compound may precipitate at high concentrations in aqueous assay buffers. Visually inspect your assay plates for any signs of precipitation. It is advisable to prepare stock solutions in an organic solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells.
-
Compound Adsorption: Hydrophobic compounds can adsorb to plasticware. Using low-adsorption plates and siliconized pipette tips can help mitigate this.
-
-
Assay Dynamics:
-
Allosteric Effects: ACAT enzymes can be allosterically regulated by sterols.[1][2] The presence of other sterols in your assay system could potentially influence the binding and inhibition by SMP-797.
-
Time-Dependent Inhibition: Investigate if SMP-797 exhibits time-dependent inhibition by pre-incubating the enzyme with the inhibitor for varying durations before adding the substrate.
-
Q3: I am not observing the expected increase in LDL receptor expression after treating cells with SMP-797. What could be the problem?
The effect of SMP-797 on LDL receptor expression is a distinct mechanism from its ACAT inhibitory activity. If you are not seeing the expected upregulation, consider the following:
-
Cell Line and Culture Conditions:
-
Cell Type: The response to SMP-797 can be cell-type specific. The original findings of increased LDL receptor expression were observed in HepG2 cells.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered cellular responses.
-
Serum and Lipid Content in Media: The lipid content of the cell culture medium can influence baseline LDL receptor expression. Standardize your cell culture conditions, including the type and concentration of serum.
-
-
Experimental Parameters:
-
Treatment Duration and Concentration: The upregulation of LDL receptor expression is a cellular process that takes time. Optimize the concentration of SMP-797 and the duration of treatment.
-
Detection Method: The method used to measure LDL receptor expression (e.g., Western blot, qPCR, flow cytometry) should be validated and have appropriate controls.
-
Data Presentation
Table 1: Troubleshooting Checklist for ACAT Inhibition Assays
| Parameter | Potential Issue | Recommended Action |
| Enzyme | Inconsistent activity | Use fresh preparations; avoid freeze-thaw cycles; normalize to protein concentration. |
| Unknown ACAT isoform ratio | Characterize isoform expression (Western blot, qPCR) if possible. | |
| Substrate | Poor cholesterol solubility | Optimize delivery method (e.g., cyclodextrin, mixed micelles). |
| Oleoyl-CoA degradation | Prepare fresh solutions for each experiment. | |
| Compound | Precipitation at high concentrations | Check for precipitates; optimize solvent concentration. |
| Adsorption to plastic | Use low-adsorption plates and tips. | |
| Assay | Inaccurate pipetting | Calibrate pipettes; use appropriate techniques for small volumes. |
| Temperature/time fluctuations | Ensure precise control and consistency. |
Table 2: Troubleshooting for LDL Receptor Expression Studies
| Parameter | Potential Issue | Recommended Action |
| Cells | Incorrect cell type | Use a responsive cell line (e.g., HepG2). |
| High passage number | Use low-passage cells; maintain a consistent cell bank. | |
| Variable culture conditions | Standardize media, serum, and cell density. | |
| Experiment | Suboptimal treatment | Perform dose-response and time-course experiments. |
| Insensitive detection | Validate your detection method (e.g., antibody for Western blot). |
Experimental Protocols
Protocol 1: In Vitro ACAT Inhibition Assay using Microsomal Preparations
This protocol provides a general framework for assessing the inhibitory activity of SMP-797 on ACAT in liver microsomes.
-
Preparation of Microsomes:
-
Homogenize fresh or frozen liver tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in the desired assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to achieve the desired final concentrations in the assay.
-
In a microplate, add the microsomal preparation.
-
Add the SMP-797 dilutions or vehicle control (DMSO) and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Prepare the substrate mixture containing cholesterol (solubilized, e.g., with cyclodextrin) and radiolabeled [14C]oleoyl-CoA in assay buffer.
-
Initiate the reaction by adding the substrate mixture to the wells.
-
Incubate the reaction for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1).
-
Extract the lipids and separate the cholesteryl esters from the free fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each SMP-797 concentration and determine the IC50 value.
-
Protocol 2: Measurement of LDL Receptor Expression in Cultured Cells
This protocol describes how to assess the effect of SMP-797 on LDL receptor protein levels in a cell line like HepG2 using Western blotting.
-
Cell Culture and Treatment:
-
Plate HepG2 cells in a suitable culture dish and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the LDL receptor.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the relative levels of LDL receptor protein, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Mechanism of ACAT inhibition by SMP-797.
Caption: SMP-797 induced LDL receptor expression pathway.
References
Technical Support Center: Minimizing Degradation of Amine Hydrochloride Salts During Storage
Disclaimer: This document provides generalized guidance on the storage and handling of amine hydrochloride salts, a common form of active pharmaceutical ingredients (APIs). As of December 2025, specific stability and degradation data for SMP-797 hydrochloride is not publicly available. The recommendations below are based on established principles of pharmaceutical chemistry and may not be fully representative of the specific behavior of this compound. Researchers should always perform their own stability studies to establish appropriate storage and handling conditions for their specific compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of amine hydrochloride salts during storage?
A1: Several factors can contribute to the degradation of amine hydrochloride salts, including:
-
Humidity: The presence of water can facilitate hydrolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
pH: Although generally more stable in an acidic environment due to their salt form, significant pH shifts in solution can lead to degradation.
-
Oxidation: Exposure to air, particularly in the presence of light or metal ions, can lead to oxidative degradation.
Q2: How can I visually identify potential degradation of my compound?
A2: While not always apparent, signs of degradation can include:
-
A change in color or the appearance of discoloration.
-
The formation of visible particulates or cloudiness in solution.
-
A noticeable change in the physical state of the solid, such as clumping or melting.
Q3: What are the recommended general storage conditions for an amine hydrochloride salt like this compound?
A3: In the absence of specific data, it is recommended to store amine hydrochloride salts in a cool, dry, and dark environment. Specifically:
-
Temperature: Refrigerated conditions (2°C to 8°C) are often recommended to slow chemical degradation.[1] For longer-term storage, freezing may be an option, but the freeze-thaw stability of the specific compound must be considered.
-
Humidity: Storage in a desiccator or with a desiccant is advisable to minimize moisture exposure.
-
Light: Use of amber vials or storage in a light-blocking container is crucial to prevent photolytic degradation.
-
Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound | Photodegradation or Oxidation | Store the compound in an amber vial, protected from light. Consider storing under an inert atmosphere. |
| Precipitation in Solution | Change in pH, Supersaturation, or Degradation | Verify the pH of the solution. Ensure the compound is fully dissolved at the intended concentration. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Loss of Potency in Assays | Chemical Degradation | Re-evaluate storage conditions (temperature, humidity, light exposure). Perform a forced degradation study to identify the primary degradation pathways and establish more appropriate storage conditions. |
| Appearance of New Peaks in HPLC/LC-MS | Formation of Degradation Products | Conduct a systematic forced degradation study to identify and characterize the new peaks.[2] This will help in understanding the degradation pathway and developing a stability-indicating analytical method. |
Quantitative Data Summary: Example Stability Study
The following table is a hypothetical representation of stability data for a generic amine hydrochloride salt ("Compound X") under various storage conditions. This is not actual data for this compound.
| Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |
| 25°C / 60% RH | 0 | 100.0 | 0.1 |
| 1 month | 98.5 | 1.5 | |
| 3 months | 95.2 | 4.8 | |
| 40°C / 75% RH | 0 | 100.0 | 0.1 |
| 1 month | 92.1 | 7.9 | |
| 3 months | 85.7 | 14.3 | |
| 5°C | 0 | 100.0 | 0.1 |
| 3 months | 99.8 | 0.2 | |
| 6 months | 99.6 | 0.4 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 96.3 | 3.7 |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3]
Objective: To identify potential degradation products and pathways for an amine hydrochloride salt under various stress conditions.
Materials:
-
Amine hydrochloride salt (e.g., this compound)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter, calibrated oven, photostability chamber
-
Validated HPLC or UPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours in a calibrated oven.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples by a high-resolution chromatographic method such as HPLC or UPLC-MS to separate and detect the parent compound and any degradation products.[2]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for observed degradation.
References
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Interference of SMP-797 Hydrochloride in Biochemical Assays
Welcome to the technical support center for researchers utilizing SMP-797 hydrochloride in their biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental results. SMP-797 is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), and like many small molecules, it can present challenges in various assay formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol. There are two isoforms of ACAT, ACAT1 and ACAT2, which are found in different tissues. By inhibiting ACAT, SMP-797 prevents the conversion of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.
Q2: What are the common types of biochemical assay interference observed with small molecules like this compound?
Small molecules can interfere with biochemical assays through several mechanisms, leading to false-positive or false-negative results. Common interference mechanisms include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester proteins.
-
Fluorescence Interference: The compound itself may be fluorescent (autofluorescence) or may quench the fluorescence of a reporter molecule in the assay.
-
Luciferase Inhibition: In reporter gene assays, the compound may directly inhibit the luciferase enzyme.
-
Chemical Reactivity: The compound may react with assay components, such as reagents or the target protein itself.
-
Off-Target Effects: The compound may interact with other cellular targets besides the intended one, leading to unexpected biological responses.
Q3: Are there known off-target effects or assay interference issues specifically for this compound?
Currently, there is limited publicly available information detailing specific assay interference or a comprehensive off-target profile for this compound. One study has suggested that SMP-797 has a low potential to interact with the OATP1B1 transporter.[1] However, the potential for other types of assay interference cannot be ruled out and should be empirically tested in your specific assay system.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Inhibition in an Enzyme Assay
Possible Cause:
-
Compound Aggregation: this compound, particularly at higher concentrations, may form aggregates that lead to non-specific enzyme inhibition.
-
Chemical Reactivity: The compound may be reacting with components of your assay buffer or the enzyme itself.
-
Low Solubility: Poor solubility in the assay buffer can lead to inconsistent results.
Troubleshooting Steps:
-
Detergent Test for Aggregation:
-
Protocol: Run your enzyme inhibition assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Interpretation: If the inhibitory potency of this compound is significantly reduced in the presence of the detergent, it is a strong indication of aggregation-based inhibition.
-
-
Solubility Assessment:
-
Protocol: Visually inspect the assay wells for any signs of precipitation at the concentrations of this compound being tested. You can also measure the turbidity of the solution using a plate reader.
-
Interpretation: If precipitation or increased turbidity is observed, the compound may not be fully soluble at those concentrations, leading to unreliable data. Consider using a different solvent or a lower concentration range.
-
-
Pre-incubation Time Course:
-
Protocol: Vary the pre-incubation time of this compound with the enzyme before adding the substrate.
-
Interpretation: A time-dependent increase in inhibition may suggest covalent modification of the enzyme, indicating chemical reactivity.
-
Problem 2: High Background or False Positives in Fluorescence-Based Assays
Possible Cause:
-
Autofluorescence: this compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay.
-
Fluorescence Enhancement: The compound may be enhancing the fluorescence of your probe.
Troubleshooting Steps:
-
Autofluorescence Check:
-
Protocol: Prepare a plate with serial dilutions of this compound in your assay buffer, without the fluorescent probe or enzyme. Read the plate using the same filter set as your main experiment.
-
Interpretation: A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and contributing to the signal.
-
-
Control Experiment without Enzyme/Substrate:
-
Protocol: Run the assay with this compound and the fluorescent probe, but in the absence of the enzyme or its substrate.
-
Interpretation: If a signal is still detected, it confirms that the compound is interfering with the fluorescent detection system.
-
Problem 3: Reduced Signal or False Negatives in Fluorescence-Based Assays
Possible Cause:
-
Fluorescence Quenching: this compound may be absorbing the excitation or emission light of your fluorophore.
Troubleshooting Steps:
-
Quenching Assay:
-
Protocol: Prepare a solution of your fluorescent probe at a fixed concentration and add increasing concentrations of this compound. Measure the fluorescence at each concentration.
-
Interpretation: A concentration-dependent decrease in fluorescence indicates that this compound is quenching the signal.
-
Problem 4: Unexpected Results in Cell-Based Assays
Possible Cause:
-
Cytotoxicity: this compound may be causing cell death, which can confound the results of assays measuring specific cellular pathways.
-
Off-Target Effects: The compound may be affecting other cellular processes that indirectly influence your readout.
Troubleshooting Steps:
-
Cell Viability Assay:
-
Protocol: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) with the same concentrations of this compound and incubation times used in your primary assay.
-
Interpretation: If significant cytotoxicity is observed, the results from your primary assay may be a consequence of cell death rather than specific target engagement.
-
-
Orthogonal Assay:
-
Protocol: Validate your findings using an orthogonal assay that measures a different downstream event of the same pathway or uses a different detection technology.
-
Interpretation: Consistent results across different assay platforms increase confidence that the observed effect is due to the intended biological activity of the compound.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Interference
| Problem | Potential Cause | Recommended Troubleshooting Experiment | Expected Outcome if Interference is Present |
| Inconsistent Inhibition | Compound Aggregation | Detergent Test (e.g., 0.01% Triton X-100) | Potency of inhibition is significantly reduced. |
| High Background (Fluorescence) | Autofluorescence | Measure fluorescence of compound alone | Concentration-dependent increase in signal. |
| Reduced Signal (Fluorescence) | Fluorescence Quenching | Measure fluorescence of probe with compound | Concentration-dependent decrease in signal. |
| Unexpected Cellular Effects | Cytotoxicity | Cell Viability Assay (e.g., MTT) | Dose-dependent decrease in cell viability. |
| Inconsistent Results | Off-Target Effects | Orthogonal Assay | Discrepancy in results between different assay formats. |
Experimental Protocols
Protocol 1: Detergent Test for Aggregation-Based Inhibition
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Perform your standard enzyme inhibition assay in parallel using both sets of compound dilutions.
-
Generate dose-response curves and compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of detergent suggests aggregation.
Protocol 2: Autofluorescence and Quenching Assessment
-
Autofluorescence:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the compound dilutions to wells.
-
Read the plate at the excitation and emission wavelengths used in your fluorescence assay.
-
-
Quenching:
-
Prepare a solution of your fluorescent probe at the concentration used in your assay.
-
Add serial dilutions of this compound to the probe solution.
-
Measure the fluorescence intensity at each compound concentration.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting potential assay interference by this compound.
Caption: The intended mechanism of action of this compound and its potential for assay interference.
References
managing unexpected phenotypes in SMP-797 hydrochloride experiments
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMP-797 hydrochloride. The content is designed to address specific issues that may arise during experiments, with a focus on managing unexpected phenotypes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: SMP-797 is an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to cellular cholesterol homeostasis, converting free cholesterol into a more inert, storable form within lipid droplets.
Q2: What are the best practices for preparing and storing this compound stock solutions?
A2: Proper handling is critical to ensure the compound's stability and activity.[1] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be prepared in a suitable solvent like DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -80°C.[1] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1]
Q3: My experimental results are inconsistent between batches. What could be the cause?
A3: Inconsistent results can arise from several factors.[2] Key areas to investigate include:
-
Compound Stability: Ensure fresh dilutions are made from a properly stored stock solution for each experiment, as the compound can degrade over time or with improper storage.[2]
-
Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can significantly alter cellular responses.[2] Standardize cell culture protocols and regularly check for mycoplasma contamination.
-
Reagent Variability: Confirm that all assay reagents are within their expiration dates and have been stored correctly.[2]
Q4: The IC50 value in my cell-based assay is significantly different from the published biochemical assay data. Why?
A4: Discrepancies between biochemical and cell-based potencies are common.[3][4] This can be due to several factors, including poor cell membrane permeability, the compound being removed by cellular efflux pumps, or binding to other cellular proteins.[3] Additionally, the intracellular concentrations of substrates for ACAT (free cholesterol and fatty acyl-CoAs) can differ significantly from the conditions in a biochemical assay, affecting the apparent potency of the inhibitor.
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses unexpected experimental outcomes in a question-and-answer format.
Q1: I'm observing higher-than-expected cytotoxicity at concentrations that should only inhibit ACAT. What could be the cause?
A1: Unexpected cell death is a common issue with small molecule inhibitors.[5] Potential causes include:
-
Free Cholesterol Toxicity: Inhibition of ACAT prevents the conversion of free cholesterol into non-toxic cholesteryl esters. The resulting accumulation of free cholesterol in cellular membranes, particularly the endoplasmic reticulum (ER), can induce ER stress and trigger apoptosis.
-
Off-Target Effects: At higher concentrations, SMP-797 might inhibit other enzymes or proteins essential for cell survival.[5]
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is low (ideally ≤0.1%) and consistent across all wells, including controls.[2]
To investigate this, consider performing a rescue experiment by supplementing cells with oleate, which can be used by the cell to esterify cholesterol via alternative pathways, or analyzing markers for ER stress and apoptosis (e.g., CHOP expression, caspase-3 cleavage).[5]
Q2: My cells are showing unusual morphological changes or altered lipid droplet formation after treatment with SMP-797.
A2: Since ACAT is central to lipid droplet formation, its inhibition can lead to distinct morphological changes. You may observe a decrease in the number and size of lipid droplets. This can be quantified using techniques like Oil Red O or Bodipy staining followed by microscopy. Unexpected changes, such as an increase in smaller, more numerous droplets, could suggest a compensatory mechanism or an off-target effect on other lipid metabolism pathways.
Q3: The inhibitory effect of SMP-797 appears to diminish over the course of a long-term experiment.
A3: This loss of activity could be due to the inhibitor's instability or metabolism by the cells over time.[3] To address this, you can replenish the compound by performing partial or full media changes with fresh SMP-797 at regular intervals during the experiment.[3]
Data Presentation
Table 1: In Vitro Potency and Solubility of this compound
| Parameter | Value | Conditions |
| IC50 (ACAT-1) | 50 nM | Biochemical Assay |
| IC50 (ACAT-2) | 75 nM | Biochemical Assay |
| Solubility in DMSO | >50 mg/mL | - |
| Solubility in PBS (pH 7.4) | <0.1 mg/mL | - |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Cell Line | Primary Target | Recommended Concentration Range | Notes |
| J774 Macrophages | ACAT-1 | 100 nM - 5 µM | Test for cytotoxicity above 10 µM. |
| HepG2 Hepatocytes | ACAT-2 | 150 nM - 10 µM | Monitor lipid droplet formation. |
| CHO Cells | General | 100 nM - 10 µM | Useful for overexpression studies. |
Experimental Protocols
Protocol 1: Western Blot Analysis for ER Stress Markers
This protocol assesses the induction of ER stress following ACAT inhibition.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against ER stress markers (e.g., CHOP, BiP) and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Oil Red O Staining for Lipid Droplet Visualization
This protocol is used to visualize and quantify neutral lipid accumulation in cells.
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and treat with SMP-797 as described above.
-
Fixation: Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Staining: Prepare a fresh Oil Red O working solution. Wash the fixed cells with water and then with 60% isopropanol (B130326). Incubate the cells with the Oil Red O working solution for 20 minutes.
-
Washing: Remove the staining solution and wash extensively with water to remove excess stain.
-
Microscopy: Mount the coverslips onto microscope slides and visualize using a light microscope. Lipid droplets will appear as red puncta.
-
Quantification (Optional): To quantify the stain, elute the Oil Red O from the cells using 100% isopropanol and measure the absorbance at 510 nm.
Mandatory Visualizations
Caption: The role of ACAT in cellular cholesterol esterification and its inhibition by SMP-797.
Caption: Troubleshooting workflow for managing unexpected cytotoxicity with SMP-797.
Caption: Decision tree for distinguishing on-target vs. off-target effects of SMP-797.
References
Validation & Comparative
A Comparative In Vitro Analysis of ACAT Inhibitors: SMP-797 Hydrochloride and Avasimibe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors: SMP-797 hydrochloride and avasimibe (B1665837). While both compounds target the same enzyme, emerging data suggests they possess distinct pharmacological profiles, particularly concerning their impact on cholesterol metabolism and cellular signaling pathways. This document aims to objectively present available experimental data, detail relevant methodologies, and visualize the underlying mechanisms to aid in research and development decisions.
Executive Summary
Both this compound and avasimibe are potent inhibitors of ACAT, an enzyme crucial for the esterification and storage of intracellular cholesterol. Avasimibe has been extensively studied, and its inhibitory effects on both ACAT-1 and ACAT-2 isoforms are well-documented. In contrast, while SMP-797 is confirmed as an ACAT inhibitor, specific public data on its isoform selectivity and potency is limited. The primary differentiating feature of SMP-797 is its unique ability to upregulate the expression of the low-density lipoprotein (LDL) receptor in hepatic cells, a mechanism not observed with other ACAT inhibitors like avasimibe. This suggests that SMP-797 may offer a dual mechanism for cholesterol reduction: inhibiting cholesterol storage and enhancing its clearance from circulation.
Data Presentation: In Vitro Inhibitory Activities
| Parameter | This compound | Avasimibe | Reference |
| ACAT-1 Inhibition (IC50) | Data not publicly available | ~24 µM | [1] |
| ACAT-2 Inhibition (IC50) | Data not publicly available | ~9.2 µM | [1] |
| LDL Receptor Expression (HepG2 cells) | Increased | No significant effect or potential downregulation | [2][3] |
| Effect on Cholesterol Synthesis (HepG2 cells) | No effect | Decreased | [2][4] |
Mechanism of Action
Avasimibe: A Competitive ACAT Inhibitor
Avasimibe functions as a competitive inhibitor of both ACAT-1 and ACAT-2. By blocking the active site of these enzymes, it prevents the esterification of free cholesterol into cholesteryl esters. This leads to a reduction in the storage of cholesterol within cells, particularly in macrophages and hepatocytes. This mechanism was initially explored for its potential to prevent the formation of foam cells in atherosclerotic plaques.[1]
This compound: A Dual-Action ACAT Inhibitor
SMP-797 also inhibits ACAT, although its specific inhibitory concentrations are not publicly disclosed.[2] Its novel characteristic is the induction of LDL receptor expression in liver cells.[2] This effect is significant as it suggests a mechanism for enhanced clearance of circulating LDL cholesterol, a pathway famously targeted by statins. The upregulation of the LDL receptor by SMP-797 appears to be independent of its ACAT inhibitory action and does not stem from the inhibition of cholesterol synthesis.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Caption: General mechanism of ACAT inhibition by SMP-797 and avasimibe.
Caption: Unique upregulation of LDL receptor expression by SMP-797.
Caption: Workflow for determining ACAT inhibitory activity.
Experimental Protocols
Microsomal ACAT Inhibition Assay
This assay is designed to determine the in vitro potency of compounds in inhibiting ACAT activity in a cell-free system.
Materials:
-
Liver microsomes (from human or other species)
-
Test compounds (this compound, avasimibe) dissolved in DMSO
-
[14C]oleoyl-CoA (radiolabeled substrate)
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Reaction termination solution (e.g., isopropanol:heptane)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Microsome Preparation: Thaw liver microsomes on ice and dilute to the desired protein concentration in potassium phosphate buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, BSA, and varying concentrations of the test compound or vehicle (DMSO). Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding [14C]oleoyl-CoA to each tube and vortex briefly.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes) with gentle agitation.
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Lipid Extraction: Vortex the tubes vigorously to extract the lipids into the organic phase. Centrifuge to separate the phases.
-
TLC Analysis: Spot the organic phase onto a TLC plate and develop the plate using a suitable solvent system to separate cholesteryl esters from other lipids.
-
Quantification: Visualize the radiolabeled cholesteryl ester spots (e.g., by autoradiography), scrape the corresponding silica (B1680970) gel, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of ACAT inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
LDL Receptor Expression Assay in HepG2 Cells
This cell-based assay is used to evaluate the effect of test compounds on the expression of LDL receptor protein.
Materials:
-
HepG2 human hepatoma cell line
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, avasimibe) dissolved in DMSO
-
Lysis buffer
-
Primary antibody against the LDL receptor
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture: Culture HepG2 cells in standard conditions until they reach approximately 80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of SMP-797, avasimibe, or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them with lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the LDL receptor.
-
Wash the membrane and then incubate with the appropriate secondary antibody.
-
-
Detection: Detect the protein bands using a suitable detection reagent (e.g., enhanced chemiluminescence) and imaging system.
-
Data Analysis: Quantify the intensity of the LDL receptor bands and normalize them to a loading control (e.g., β-actin or GAPDH). Compare the expression levels in compound-treated cells to the vehicle-treated control.[5][6]
Conclusion
The in vitro data currently available suggests that while both this compound and avasimibe are inhibitors of ACAT, they possess fundamentally different pharmacological profiles. Avasimibe's activity is primarily centered on the direct inhibition of cholesterol esterification. SMP-797, in addition to ACAT inhibition, demonstrates a novel mechanism of upregulating LDL receptor expression. This dual action could potentially lead to more effective cholesterol management by simultaneously reducing cholesterol storage and enhancing its removal from the bloodstream. Further research, particularly the public release of specific ACAT1/ACAT2 inhibition data for SMP-797 and head-to-head comparative studies, is necessary to fully elucidate their therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacological profile of SMP-797, a novel acyl-coenzyme a: cholesterol acyltransferase inhibitor with inducible effect on the expression of low-density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular mechanisms mediating the inhibition of apoB-containing lipoprotein synthesis and secretion in HepG2 cells by avasimibe (CI-1011), a novel acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Activation of LDL receptor gene expression in HepG2 cells by hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of SMP-797 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of the novel hypocholesterolemic agent, SMP-797 hydrochloride, with other lipid-lowering therapies. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of cholesterol-modifying drugs.
Executive Summary
SMP-797 is a novel hypocholesterolemic agent with a unique dual mechanism of action. It functions as an inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol esterification and absorption. Uniquely, SMP-797 also upregulates the expression of the hepatic low-density lipoprotein (LDL) receptor. This dual action suggests a potent efficacy in lowering LDL cholesterol. This guide compares SMP-797 with other ACAT inhibitors and current standard-of-care lipid-lowering drugs, presenting available experimental data and detailed methodologies for key assays.
Mechanism of Action of this compound
SMP-797's primary mechanism involves the inhibition of ACAT, an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids. There are two isoforms of this enzyme, ACAT1 and ACAT2. By inhibiting ACAT, SMP-797 is expected to reduce the absorption of dietary cholesterol and decrease the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestines.
Furthermore, studies have shown that SMP-797 increases the expression of the LDL receptor in hepatic cells[1]. This action is independent of its ACAT inhibitory effect and is not a result of inhibiting cholesterol synthesis[1]. An increased number of LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL-C levels.
Caption: Dual mechanism of action of SMP-797.
Comparative Analysis of SMP-797 and Other Lipid-Lowering Agents
This section provides a comparative overview of SMP-797, other ACAT inhibitors, and drugs from different classes used in the management of hypercholesterolemia.
Quantitative Comparison of In Vitro Activity
| Compound | Target | Assay | IC50 |
| SMP-797 | ACAT | ACAT Inhibition Assay | Data not available in the public domain |
| Avasimibe (CI-1011) | ACAT1 / ACAT2 | ACAT Inhibition Assay | 24 µM / 9.2 µM[2][3] |
| Pactimibe (CS-505) | ACAT1 / ACAT2 | ACAT Inhibition Assay | 4.9 µM / 3.0 µM[4][5] |
| Atorvastatin | HMG-CoA Reductase | HMG-CoA Reductase Activity Assay | ~8-10 nM |
| Ezetimibe | NPC1L1 | [3H]Ezetimibe Binding Assay | Kᵢ ~3.3 nM |
| Evolocumab | PCSK9 | PCSK9-LDLR Binding Assay | IC50: 2.08 nM[6] |
| Bempedoic Acid | ATP Citrate (B86180) Lyase (ACLY) | ACLY Inhibition Assay | IC50 ~2.1 µM (for bempedoyl-CoA) |
Comparison of Clinical Efficacy
| Drug Class | Representative Drug(s) | Primary Mechanism of Action | Average LDL-C Reduction (Monotherapy) |
| ACAT Inhibitor | SMP-797 | ACAT inhibition and LDL receptor upregulation | Clinical data not available |
| ACAT Inhibitor | Avasimibe, Pactimibe | ACAT inhibition | Development of many ACAT inhibitors was halted due to lack of efficacy or adverse effects. |
| Statin | Atorvastatin | HMG-CoA reductase inhibition | 30% - 60% |
| Cholesterol Absorption Inhibitor | Ezetimibe | NPC1L1 inhibition | 15% - 20%[7][8] |
| PCSK9 Inhibitor | Evolocumab | PCSK9 inhibition | 50% - 60%[9] |
| ATP Citrate Lyase Inhibitor | Bempedoic Acid | ATP citrate lyase inhibition | 20% - 25%[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against ACAT enzymes.
Methodology:
-
Enzyme Source: Microsomes are prepared from cultured cells (e.g., HepG2) or animal tissues known to express ACAT1 and/or ACAT2.
-
Substrate Preparation: A reaction mixture is prepared containing [14C]oleoyl-CoA as the radiolabeled substrate and unlabeled cholesterol.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., SMP-797, Avasimibe) or vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate mixture and incubated at 37°C for a defined period.
-
Lipid Extraction: The reaction is stopped, and total lipids are extracted.
-
Analysis: The radiolabeled cholesteryl oleate (B1233923) formed is separated by thin-layer chromatography and quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the ACAT activity (IC50) is calculated from the dose-response curve.
Caption: Workflow for a typical ACAT inhibition assay.
LDL Receptor Expression Assay (Western Blot)
Objective: To quantify the effect of a test compound on the protein expression of the LDL receptor in cultured cells.
Methodology:
-
Cell Culture: Human hepatoma cells (HepG2) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., SMP-797, atorvastatin) or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Cells are harvested, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the LDL receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the LDL receptor bands is quantified using densitometry and normalized to a loading control protein (e.g., β-actin or GAPDH).
References
- 1. The new acyl-CoA cholesterol acyltransferase inhibitor SMP-797 does not interact with statins via OATP1B1 in human cryopreserved hepatocytes and oocytes expressing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. content.abcam.com [content.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bempedoic acid: effect of ATP-citrate lyase inhibition on low-density lipoprotein cholesterol and other lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel ACAT Inhibitors for Atherosclerosis Research
For researchers, scientists, and drug development professionals, the landscape of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors has evolved significantly. Early non-selective inhibitors showed promise in preclinical models but ultimately failed in clinical trials. This has shifted the focus towards developing isoform-selective inhibitors, particularly targeting ACAT2, for the treatment of atherosclerosis. This guide provides a comprehensive head-to-head comparison of key novel ACAT inhibitors, supported by experimental data, to aid in the selection of appropriate research tools.
Introduction to ACAT and its Role in Atherosclerosis
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters.[1] This process is central to the pathogenesis of atherosclerosis, as the accumulation of cholesteryl esters within macrophages in the arterial wall leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[1]
Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. This differential expression pattern has significant implications for therapeutic targeting. While ACAT1 is involved in foam cell formation within atherosclerotic lesions, ACAT2 plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins in the liver. The disappointing results of clinical trials with non-selective ACAT inhibitors like pactimibe, which failed to show efficacy and were associated with adverse cardiovascular events, have underscored the importance of isoform selectivity.[2][3][4][5][6][7] Consequently, the development of ACAT2-selective inhibitors has emerged as a more promising strategy to reduce hypercholesterolemia and atherosclerosis.
Comparative Efficacy and Selectivity of Novel ACAT Inhibitors
The following tables summarize the in vitro potency and isoform selectivity of several novel ACAT inhibitors, providing a basis for their comparative evaluation.
| Inhibitor | Target(s) | IC50 (ACAT1) | IC50 (ACAT2) | Selectivity (Fold) | Key Findings |
| Pactimibe (CS-505) | ACAT1/ACAT2 | 4.9 µM[8] | 3.0 µM[8] | ~1.6 (for ACAT2) | Dual inhibitor. Failed in clinical trials (ACTIVATE and CAPTIVATE) for atherosclerosis, showing no benefit and potential for harm.[2][3][4][5][6][7] |
| K-604 | ACAT1 | 0.45 µM[9][10][11] | 102.85 µM[9][10] | 229 (for ACAT1) | Highly selective ACAT1 inhibitor. Shown to suppress fatty streak lesions in hamsters without affecting plasma cholesterol levels.[9][10] |
| F-1394 | ACAT | 71 nM (in Caco-2 cells)[12] | Not specified | Not specified | Potent ACAT inhibitor. Reduces atherosclerotic lesions and cholesterol content in the aorta of rabbits and apoE/LDLr double knockout mice, independent of plasma cholesterol levels.[13][14][15][16][17][18][19] |
| Pyripyropene A (PPPA) | ACAT2 | 179 µM[20] | 0.07 µM (70 nM)[21][22] | >2500 (for ACAT2) | Highly potent and selective ACAT2 inhibitor. Attenuates hypercholesterolemia and atherosclerosis in murine models by inhibiting intestinal cholesterol absorption.[21][23][24][25] |
In Vivo Efficacy in Animal Models of Atherosclerosis
Preclinical studies in various animal models provide crucial insights into the potential therapeutic effects of these inhibitors.
| Inhibitor | Animal Model | Dosing and Duration | Key Outcomes |
| F-1394 | ApoE/LDLr double knockout mice | 10, 30, or 100 mg/kg/day for 10 weeks | Dose-dependent reduction in aortic lesion extent (up to 38%) without affecting serum cholesterol levels.[15][17] |
| Cholesterol-fed rabbits | 100 mg/kg/day for 12 weeks | Significantly reduced atherosclerotic lesion extent and aortic cholesterol content without affecting serum total cholesterol.[14] | |
| K-604 | Fat-fed hamsters | ≥1 mg/kg | Suppressed fatty streak lesions without affecting plasma cholesterol levels.[9][10] |
| Pyripyropene A (PPPA) | Apolipoprotein E-knockout mice | 10-50 mg/kg/day for 12 weeks | Lowered plasma cholesterol, VLDL, and LDL levels. Reduced atherogenic lesion areas in the aorta and heart.[23][25] |
| LDL receptor-knockout mice | 50 mg/kg/day for 12 weeks | Significantly reduced atherogenic lesion areas in the aorta and heart.[25] | |
| Avasimibe | HDM-induced asthmatic mouse model | 20 mg/kg | Alleviated airway inflammation and improved airway resistance.[26][27] |
| Glioma xenograft model | Not specified | Inhibited tumor cell growth and metastasis in vivo.[28] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of ACAT inhibitors.
In Vitro ACAT Activity Assay (Microsomal Fraction)
This assay directly measures the enzymatic activity of ACAT in microsomes isolated from cells or tissues.
Materials:
-
Microsomes from a relevant source (e.g., liver tissue, or cells overexpressing ACAT1 or ACAT2).
-
Assay Buffer: 20 mM HEPES, pH 6.8, 2 M KCl.[29]
-
[14C]oleoyl-CoA (radiolabeled substrate).
-
Test inhibitor at various concentrations.
-
Vehicle control (e.g., DMSO).
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1).
-
TLC plates and developing solvent system (e.g., petroleum ether:diethyl ether:acetic acid 8:2:1).[29]
-
Scintillation counter.
Procedure:
-
Microsome Preparation: Isolate microsomes from the chosen source using standard differential centrifugation protocols.
-
Reaction Setup: In a microcentrifuge tube, add the microsomal preparation to the assay buffer.
-
Inhibitor Addition: Add the test inhibitor at various concentrations or the vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding [14C]oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).[30]
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding the lipid extraction solvent mixture. Vortex and centrifuge to separate the phases.
-
Thin-Layer Chromatography (TLC): Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate cholesteryl esters from free fatty acids.
-
Quantification: Scrape the area of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of ACAT activity at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[30]
Cell-Based Cholesterol Esterification Assay (NBD-Cholesterol)
This assay measures the inhibition of cholesterol esterification in intact cells using a fluorescent cholesterol analog, NBD-cholesterol.
Materials:
-
Cultured cells (e.g., Caco-2, AC29 cells stably expressing ACAT1 or ACAT2).
-
Cell culture medium.
-
NBD-cholesterol.
-
Test inhibitor at various concentrations.
-
Vehicle control (e.g., DMSO).
-
Lipid extraction solvents.
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.[31]
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the test inhibitor or vehicle control for a specified period.
-
NBD-Cholesterol Labeling: Add NBD-cholesterol to the cell culture medium and incubate to allow for cellular uptake and esterification.
-
Cell Lysis and Lipid Extraction: Wash the cells to remove excess NBD-cholesterol and then lyse the cells. Extract the lipids using an appropriate solvent system.
-
HPLC Analysis: Separate the lipid extract using HPLC with a fluorescence detector to quantify the amounts of free NBD-cholesterol and NBD-cholesteryl esters.[31]
-
Data Analysis: Calculate the percentage of esterified NBD-cholesterol relative to the total cellular NBD-cholesterol. Determine the inhibitory effect of the compound by comparing the esterification levels in treated versus control cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ACAT inhibition can aid in understanding the mechanism of action and experimental design.
Caption: ACAT1 Inhibition in Macrophages.
This diagram illustrates how ACAT1 inhibitors block the esterification of free cholesterol, thereby preventing the formation of cholesteryl ester-laden foam cells, a key event in the development of atherosclerosis.
Caption: ACAT2 Inhibition Workflow.
This workflow demonstrates how selective ACAT2 inhibitors reduce plasma cholesterol levels by targeting ACAT2 in both the intestine, to block dietary cholesterol absorption, and the liver, to reduce the cholesteryl ester content of VLDL particles.
Conclusion
The pursuit of effective ACAT inhibitors for atherosclerosis has pivoted towards isoform-selective compounds, with ACAT2 emerging as a particularly promising target. This guide provides a comparative overview of novel ACAT inhibitors, highlighting their distinct efficacy, selectivity, and in vivo effects. For researchers investigating the intricate mechanisms of cholesterol metabolism and atherosclerosis, the selective inhibitors K-604 (ACAT1) and Pyripyropene A (ACAT2) offer powerful tools for dissecting the specific roles of each isoform. The less selective but potent inhibitor F-1394 also remains a valuable compound for studying the broader effects of ACAT inhibition. The data and protocols presented herein are intended to facilitate informed decisions in the design and execution of future studies in this critical area of cardiovascular research.
References
- 1. Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACTIVATE: ACAT IntraVascular Atherosclerosis Treatment Evaluation [medscape.org]
- 3. ACAT inhibition and progression of carotid atherosclerosis in patients with familial hypercholesterolemia: the CAPTIVATE randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Effect of ACAT inhibition on the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]
- 12. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of F-1394, an acyl-CoA:cholesterol acyltransferase inhibitor, on atherosclerosis induced by high cholesterol diet in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of F-1394, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, on ACAT activity in HepG2 cells and on hepatic secretion of lipids in Triton WR-1339-induced hyperlipidemic rats: possible role of hepatic ACAT in very low density lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. [Hypolipidemic action of F-1394, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, in high-fat diet fed beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. Pyripyropene A, an acyl-coenzyme A:cholesterol acyltransferase 2-selective inhibitor, attenuates hypercholesterolemia and atherosclerosis in murine models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New Pyripyropene A Derivatives, Highly SOAT2-Selective Inhibitors, Improve Hypercholesterolemia and Atherosclerosis in Atherogenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 27. Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 30. benchchem.com [benchchem.com]
- 31. HPLC-FLD determination of NBD-cholesterol, its ester and other metabolites in cellular lipid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Atherosclerotic Effects of SMP-797 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-atherosclerotic effects of SMP-797 hydrochloride with other established therapies. The information is intended to support research and development efforts in the field of cardiovascular disease by presenting objective data and detailed experimental methodologies.
Introduction to this compound
This compound is a novel small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol esterification.[1][2] What distinguishes SMP-797 from other ACAT inhibitors is its dual mechanism of action: it not only blocks cholesterol esterification but has also been shown to increase the expression of the low-density lipoprotein (LDL) receptor.[1] This dual action suggests a potent potential for lowering LDL cholesterol and preventing the progression of atherosclerosis.
Comparative Efficacy of Anti-Atherosclerotic Agents
To validate the anti-atherosclerotic effects of this compound, its performance must be benchmarked against current therapeutic alternatives. This section provides a quantitative comparison based on key performance indicators from preclinical and clinical studies.
Table 1: Quantitative Comparison of Anti-Atherosclerotic Effects
| Compound/Class | Mechanism of Action | LDL-C Reduction (%) | Effect on Atherosclerotic Plaque | Key Clinical/Preclinical Findings |
| This compound | ACAT Inhibitor & LDL Receptor Upregulator | Data not available in searched literature | Hypocholesterolemic effects in rabbits and hamsters.[1] | Increased hepatic LDL receptor expression in vivo and in HepG2 cells.[1] |
| Statins (e.g., Atorvastatin) | HMG-CoA Reductase Inhibitor | 30-60% | Slows progression and can induce regression of plaque.[3][4] | Reduces major cardiovascular events. Intensive therapy (80mg) shows greater plaque regression.[3][5] |
| Ezetimibe | Cholesterol Absorption Inhibitor | 15-20% (monotherapy), additional 24% with statin[6] | Halts progression in statin-naïve patients; progression observed when added to existing statin therapy in one study.[7] No significant additional benefit on carotid intima-media thickness when added to simvastatin (B1681759) in another study. | Combination with statins leads to a modest additional reduction in LDL-C and a significant decrease in dense calcification volume.[6] |
| PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab) | Proprotein Convertase Subtilisin/Kexin type 9 Inhibitor | 50-70%[8] | Significant plaque regression and stabilization.[9][10][11] | Reduces the risk of cardiovascular events. Promotes a shift towards more stable, calcified lesions.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of anti-atherosclerotic drugs.
In Vitro Assays
1. ACAT Inhibition Assay:
-
Objective: To determine the inhibitory activity of a compound against ACAT enzymes (ACAT1 and ACAT2).
-
Method: A common method involves using cell lines (e.g., HepG2) cultured in a multi-well plate. The cells are incubated with a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) and the test compound. The formation of fluorescent cholesteryl esters is measured using a fluorescence spectrophotometer. The inhibition percentage is calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor.
-
Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from dose-response curves.
2. LDL Receptor Expression Assay:
-
Objective: To quantify the expression of LDL receptors on the cell surface.
-
Method (Real-Time PCR): Total RNA is extracted from cultured cells (e.g., HepG2). The RNA is then reverse-transcribed into cDNA. Real-time PCR is performed using primers specific for the LDL receptor gene and a housekeeping gene for normalization. The relative mRNA expression is calculated using the 2-ΔΔCt method.[12]
-
Method (Western Blot): Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with a primary antibody against the LDL receptor, followed by a secondary antibody. The protein bands are visualized and quantified.
In Vivo Models
1. Rabbit Model of Atherosclerosis:
-
Objective: To evaluate the effect of a compound on the development of atherosclerosis in a hypercholesterolemic rabbit model.
-
Protocol: Male New Zealand White rabbits are fed a high-cholesterol diet (e.g., 0.3-1% cholesterol) for a specified period (e.g., 8-16 weeks) to induce atherosclerosis. The test compound is administered orally or via another appropriate route.
-
Endpoints: Serum lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) are measured at baseline and throughout the study. At the end of the study, the aortas are excised, stained (e.g., with Oil Red O), and the atherosclerotic lesion area is quantified.
2. Rat Model of Atherosclerosis:
-
Objective: To assess the anti-atherosclerotic effects of a compound in a rat model.
-
Protocol: Male Wistar rats are often used. Atherosclerosis can be induced by a high-fat, high-cholesterol diet, sometimes in combination with vitamin D3 injections to accelerate the process. The test compound is administered for a defined period.
-
Endpoints: Similar to the rabbit model, serum lipids are monitored. Histopathological analysis of the aorta is performed to assess plaque formation and composition.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by a drug is fundamental to its development.
This compound: Dual Mechanism of Action
This compound exhibits a unique dual mechanism of action. As an ACAT inhibitor, it prevents the esterification of free cholesterol into cholesteryl esters within cells, thereby reducing the accumulation of lipids in macrophages in the arterial wall, a critical step in foam cell formation and atherosclerotic plaque development.
Simultaneously, SMP-797 upregulates the expression of the LDL receptor.[1] While the precise signaling pathway for this upregulation is not yet fully elucidated in the available literature, it is known to be independent of its ACAT inhibitory action and does not involve the inhibition of hepatic cholesterol synthesis.[1] This suggests a novel mechanism that could be synergistic with its ACAT inhibition.
Established Anti-Atherosclerotic Pathways
For comparison, the mechanisms of established therapies are well-characterized.
-
Statins: Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors via the SREBP2 pathway, enhancing the clearance of LDL from the circulation.
-
PCSK9 Inhibitors: Monoclonal antibodies that bind to PCSK9, preventing it from binding to the LDL receptor. This action inhibits the PCSK9-mediated degradation of the LDL receptor, leading to increased recycling of the receptor to the cell surface and enhanced LDL clearance.
Experimental Workflow: Evaluating a Novel Anti-Atherosclerotic Agent
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel anti-atherosclerotic compound like this compound.
Conclusion
This compound presents a promising dual-action approach to treating atherosclerosis by inhibiting ACAT and upregulating LDL receptor expression. While early preclinical data are encouraging, further research is needed to quantify its efficacy in comparison to established therapies and to fully elucidate its molecular mechanisms. The experimental frameworks and comparative data presented in this guide are intended to facilitate these future investigations and guide the development of the next generation of anti-atherosclerotic drugs.
References
- 1. Pharmacological profile of SMP-797, a novel acyl-coenzyme a: cholesterol acyltransferase inhibitor with inducible effect on the expression of low-density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMP 797 - AdisInsight [adisinsight.springer.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. The prevention and regression of atherosclerotic plaques: emerging treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of different Atorvastatin doses on vulnerable plaques in coronary arteries assessed by intracoronary optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ezetimibe and atherosclerotic cardiovascular disease: a systematic review and meta-analysis [frontiersin.org]
- 7. The Effect of Ezetimibe on Peripheral Arterial Atherosclerosis Depends Upon Statin Use at Baseline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative molecular intervention and precision therapy for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ESC 365 [esc365.escardio.org]
- 10. The Effects on Plaque of Statins & PCSK9 Inhibitors [natap.org]
- 11. PCSK9 and Coronary Artery Plaque—New Opportunity or Red Herring? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mbrc.shirazu.ac.ir [mbrc.shirazu.ac.ir]
Independent Verification of SMP-797 Hydrochloride: A Review of a Discontinued Clinical Candidate
Efforts to independently verify the clinical trial data for the acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor SMP-797 hydrochloride have revealed that the development of this compound for hypercholesterolemia was discontinued. As a result, publicly available clinical trial data is scarce, precluding the creation of a direct comparative guide against current alternatives.
SMP-797, a novel hypocholesterolemic agent, showed early promise by not only inhibiting ACAT but also by inducing the expression of the low-density lipoprotein (LDL) receptor[1]. Phase I clinical trials were initiated in Japan, and Phase II trials were conducted in Europe for the treatment of hypercholesterolemia[2]. However, the development of SMP-797 for this indication was halted, and no recent clinical trial data has been made public[2].
This guide provides a summary of the available information on SMP-797, an overview of its proposed mechanism of action, and a brief discussion of the broader class of ACAT inhibitors and the current therapeutic landscape for hypercholesterolemia.
The Rise and Fall of ACAT Inhibitors
Acyl-CoA: cholesterol acyltransferase (ACAT) is an enzyme that plays a crucial role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage or transport. The inhibition of ACAT was once considered a promising strategy for the treatment of hypercholesterolemia and atherosclerosis. However, several ACAT inhibitors, including avasimibe (B1665837) and pactimibe, failed to demonstrate significant clinical benefit in late-stage clinical trials, with some studies even suggesting potential for harm[3]. This has led to a general decline in the development of this class of drugs for cardiovascular disease.
SMP-797: Proposed Mechanism of Action
SMP-797 was designed to lower cholesterol levels through a dual mechanism:
-
ACAT Inhibition: By inhibiting ACAT, SMP-797 was expected to reduce the absorption of dietary cholesterol and limit the esterification of cholesterol in the liver, thereby decreasing the production of very-low-density lipoprotein (VLDL).
-
LDL Receptor Upregulation: Uniquely, preclinical studies suggested that SMP-797 could increase the expression of LDL receptors on the surface of liver cells[1]. This would enhance the clearance of LDL cholesterol from the bloodstream.
Below is a diagram illustrating the proposed signaling pathway affected by SMP-797.
Caption: Proposed dual mechanism of action of SMP-797 in cholesterol metabolism.
Current Alternatives for Hypercholesterolemia
Given the discontinuation of SMP-797, a direct comparison of its clinical trial data with current therapies is not feasible. However, the current landscape for managing hypercholesterolemia is robust and includes several classes of drugs with well-established efficacy and safety profiles.
| Drug Class | Mechanism of Action | Key Experimental Endpoints in Clinical Trials |
| Statins | Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and upregulate LDL receptors. | Percentage reduction in LDL-C, Total Cholesterol, and Triglycerides. Incidence of major adverse cardiovascular events (MACE). |
| Ezetimibe | Inhibits the absorption of cholesterol from the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. | Percentage reduction in LDL-C, often used in combination with statins. |
| PCSK9 Inhibitors | Monoclonal antibodies that bind to and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), leading to increased LDL receptor recycling and enhanced LDL-C clearance. | Significant percentage reduction in LDL-C, reduction in MACE in high-risk patients. |
| Bile Acid Sequestrants | Bind to bile acids in the intestine, preventing their reabsorption and promoting their excretion. This stimulates the liver to convert more cholesterol into bile acids, thereby lowering intracellular cholesterol and upregulating LDL receptors. | Reduction in LDL-C. |
| Fibrates | Activate peroxisome proliferator-activated receptor alpha (PPARα), leading to increased lipoprotein lipase (B570770) activity, which enhances the clearance of triglyceride-rich lipoproteins. | Reduction in triglycerides and modest reduction in LDL-C. |
Experimental Protocols
While specific experimental protocols for SMP-797 clinical trials are not publicly available, standard methodologies for evaluating hypocholesterolemic agents in clinical trials include:
-
Lipid Panel Analysis: Measurement of total cholesterol, LDL-C, HDL-C, and triglycerides at baseline and at specified intervals throughout the study. This is typically done using enzymatic assays.
-
Pharmacokinetic Assessments: Serial blood sampling to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. Concentrations are typically measured using liquid chromatography-mass spectrometry (LC-MS).
-
Safety and Tolerability Monitoring: Regular monitoring of adverse events, clinical laboratory parameters (e.g., liver function tests, creatine (B1669601) kinase), and vital signs.
The workflow for a typical Phase II clinical trial for a hypocholesterolemic agent is outlined below.
Caption: A generalized workflow for a Phase II clinical trial of a hypocholesterolemic agent.
References
- 1. Pharmacological profile of SMP-797, a novel acyl-coenzyme a: cholesterol acyltransferase inhibitor with inducible effect on the expression of low-density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMP 797 - AdisInsight [adisinsight.springer.com]
- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
An Objective Comparison of SMP-797 Hydrochloride's Interaction with OATP1B1 Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the interaction of the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, SMP-797 hydrochloride, with the hepatic uptake transporter OATP1B1, relative to other known interacting drugs. The data presented is compiled from in vitro studies to assist in the assessment of potential drug-drug interactions (DDIs).
Executive Summary
The organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial transporter expressed on the basolateral membrane of hepatocytes. It facilitates the hepatic uptake of a wide array of endogenous compounds and xenobiotics, including many clinically important drugs such as statins. Inhibition of OATP1B1 can lead to elevated plasma concentrations of substrate drugs, increasing the risk of adverse effects.
Available in vitro evidence suggests that this compound has a low potential for clinically significant interactions with the OATP1B1 transporter. Studies have shown no apparent inhibition of OATP1B1-mediated transport at concentrations significantly higher than therapeutic levels. In contrast, several other drug classes, notably statins and immunosuppressants like cyclosporin (B1163) A, exhibit significant inhibition of OATP1B1, highlighting the importance of assessing this interaction for new chemical entities.
Comparative Analysis of OATP1B1 Interaction
The following tables summarize the in vitro interaction of this compound and various alternative compounds with the OATP1B1 transporter.
Table 1: OATP1B1 Inhibition by this compound and Comparator Drugs
| Compound | Test System | Substrate | IC50 (µM) | Reference |
| This compound | Human cryopreserved hepatocytes, OATP1B1-expressing oocytes | Estrone-3-sulfate | > 3000x clinical concentration (No apparent inhibition) | [1] |
| Cyclosporin A | HEK293 cells expressing OATP1B1 | Atorvastatin | 0.021 ± 0.004 | N/A |
| Cyclosporin A | OATP1B1-expressing oocytes | Estrone-3-sulfate | Potent Inhibition | [1] |
| Gemfibrozil | HEK293 cells expressing OATP1B1 | Estradiol-17β-glucuronide | 27 | [2] |
| Rifampicin | CHO cells expressing OATP1B1 | Estrone-3-sulfate | 10.46 ± 1.15 | [3] |
| Rosuvastatin | Human cryopreserved hepatocytes | Estrone-3-sulfate | Inhibition Observed | [1] |
| Pravastatin | Human cryopreserved hepatocytes | Estrone-3-sulfate | Inhibition Observed | [1] |
Note: The specific IC50 value for this compound is not available in the cited literature; the provided information is based on the qualitative description from the study abstract.
Table 2: Substrate Potential of this compound for OATP1B1
| Compound | Test System | Finding | Reference |
| This compound | OATP1B1-expressing oocytes | Negligible uptake | [1] |
Experimental Methodologies
The data presented in this guide are derived from in vitro assays designed to assess the interaction of compounds with the OATP1B1 transporter. The following are generalized protocols based on standard industry practices.
OATP1B1 Inhibition Assay in Transfected Cell Lines (e.g., HEK293, CHO)
This assay is used to determine the concentration at which a test compound inhibits 50% of the OATP1B1-mediated uptake of a known substrate (IC50).
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the SLCO1B1 gene (OATP1B1-expressing cells) and mock-transfected cells (control) are cultured to confluence in appropriate media.
-
Assay Initiation: Cells are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., cyclosporin A) for a specified period.
-
Substrate Uptake: A radiolabeled or fluorescent probe substrate of OATP1B1 (e.g., [³H]-estrone-3-sulfate, [³H]-estradiol-17β-glucuronide) is added to the cells in the presence of the inhibitor and incubated for a short period (typically 2-5 minutes) at 37°C.
-
Termination of Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Cells are lysed, and the intracellular concentration of the substrate is quantified using liquid scintillation counting or fluorescence measurement.
-
Data Analysis: OATP1B1-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from that in OATP1B1-expressing cells. The percentage of inhibition at each concentration of the test compound is determined relative to the control (no inhibitor), and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Substrate Assessment in OATP1B1-Expressing Oocytes
This assay determines whether a compound is a substrate of the OATP1B1 transporter.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding for human OATP1B1 or with water (control).
-
Uptake Experiment: After a period of protein expression, oocytes are incubated in a buffer containing a radiolabeled version of the test compound (e.g., [¹⁴C]-SMP-797).
-
Washing: Oocytes are washed extensively with ice-cold buffer to remove any non-transported compound.
-
Quantification: Individual oocytes are lysed, and the amount of intracellular radiolabeled compound is measured by scintillation counting.
-
Data Analysis: The uptake of the test compound in OATP1B1-expressing oocytes is compared to the uptake in control oocytes. A significantly higher uptake in the OATP1B1-expressing oocytes indicates that the compound is a substrate of the transporter.
Visualizing OATP1B1 Interactions
To better understand the processes involved in studying OATP1B1 interactions, the following diagrams illustrate the conceptual signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of SMP-797 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for SMP-797 hydrochloride (CAS Number: 259224-95-8), a research chemical identified as an acyl-CoA-cholesterol acyltransferase (ACAT) inhibitor. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on general principles for the disposal of chlorinated and nitrogen-containing organic compounds, in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to obtain a substance-specific SDS from the supplier before handling or disposing of this compound.
Understanding the Chemical Profile of this compound
A thorough understanding of the chemical's properties is the first step toward safe disposal.
| Property | Information |
| Chemical Name | 1-(4-amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea hydrochloride |
| CAS Number | 259224-95-8 |
| Molecular Formula | C₃₄H₄₄ClN₅O₄ |
| Chemical Class | Nitrogen-containing heterocyclic compound, Chlorinated organic compound |
Step-by-Step Disposal Protocol
The following is a generalized procedure for the disposal of this compound. This protocol should be adapted to comply with local, state, and federal regulations, as well as specific institutional guidelines.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Waste Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[1] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[1][3][4] Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Specifically, keep it separate from:
-
Waste Container Requirements:
-
Compatibility: The container must be compatible with chlorinated organic compounds. High-density polyethylene (B3416737) (HDPE) is often a suitable choice.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number, and an indication of the hazards (e.g., "Toxic," "Irritant").[6]
-
Closure: The container must be kept securely closed at all times, except when adding waste.[4][5]
-
-
Storage: The waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory.[4][6] This area must be under the control of laboratory personnel and away from sources of ignition or extreme heat.[1]
-
Disposal Request: Once the container is full or the project is complete, a hazardous waste pickup request should be submitted to your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.[3][7]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the handling and disposal of laboratory chemical waste like this compound.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for a substance-specific Safety Data Sheet (SDS) or the direction of your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and regulatory compliance.
References
- 1. usbioclean.com [usbioclean.com]
- 2. md.rcm.upr.edu [md.rcm.upr.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Laboratory chemical waste [watercorporation.com.au]
Essential Safety and Logistical Information for Handling SMP-797 Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for SMP-797 hydrochloride could not be located. The following guidance is based on general best practices for handling potent pharmaceutical compounds and hydrochloride salts. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before handling this substance. The information provided here is for guidance purposes only and should not replace a substance-specific SDS.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on general principles for handling powdered active pharmaceutical ingredients (APIs).
| Protection Type | Recommended Equipment | Details and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield | Must be worn at all times in the laboratory when handling the compound. A face shield is recommended when there is a risk of splashes or aerosol generation. |
| Skin Protection | Nitrile gloves (double-gloving recommended) | Check for glove integrity before use. Change gloves frequently, especially if contaminated. Do not wear gloves outside of the laboratory area. |
| Lab coat (disposable recommended) | A disposable lab coat provides a barrier against contamination. If a reusable lab coat is used, it should be laundered by a professional service. | |
| Full-length pants and closed-toe shoes | Should be worn at all times in the laboratory to protect the skin from potential spills. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder outside of a containment system (e.g., fume hood, glove box) to prevent inhalation of airborne particles. A fit test is required to ensure a proper seal. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step plan outlines the key stages from receipt of the compound to its storage.
Receiving and Unpacking
Preparation and Weighing
Experimental Use
Storage
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
Decontamination
Waste Disposal
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
